7-ethyl-3-iodo-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H9IN2 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
7-ethyl-3-iodo-2H-indazole |
InChI |
InChI=1S/C9H9IN2/c1-2-6-4-3-5-7-8(6)11-12-9(7)10/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
WDISVEIAWMXUJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C(NN=C21)I |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of 7-Ethyl-3-iodo-1H-indazole: A Technical Guide
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 7-ethyl-3-iodo-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, rooted in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. While direct, publicly available experimental spectra for this specific molecule are not readily found, this guide constructs a robust and predictive analysis based on established chemical shift theory and substituent effects observed in related indazole derivatives.
Introduction to this compound and the Imperative of Spectroscopic Analysis
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anti-cancer agents.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution.[2] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this or similar chemical entities.
The structural numbering of the indazole core, which is critical for the assignment of NMR signals, is depicted below:
Caption: Numbering convention for the 1H-indazole ring system.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the protons of the ethyl group, and the N-H proton. The predicted chemical shifts (δ) are presented in Table 1, assuming a standard deuterated solvent such as DMSO-d₆. The choice of solvent can influence the chemical shift, particularly for the N-H proton.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | ~13.0 | br s | - | 1H |
| H-4 | ~7.6 | d | 8.0 | 1H |
| H-5 | ~7.1 | t | 7.5 | 1H |
| H-6 | ~7.3 | d | 7.0 | 1H |
| -CH₂- (Ethyl) | ~2.9 | q | 7.5 | 2H |
| -CH₃ (Ethyl) | ~1.3 | t | 7.5 | 3H |
Interpretation of the ¹H NMR Spectrum: A Rationale
-
N1-H Proton: The proton attached to the nitrogen at position 1 is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift, likely around 13.0 ppm. This is a characteristic feature of N-H protons in indazole systems.[4]
-
Aromatic Protons (H-4, H-5, and H-6): The benzene portion of the indazole ring will give rise to an ABC spin system.
-
H-4: This proton is adjacent to the electron-donating ethyl group at C-7, but its proximity to the heterocyclic ring leads to a predicted downfield shift to approximately 7.6 ppm. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: Situated between H-4 and H-6, this proton will be split by both neighbors, resulting in a triplet at around 7.1 ppm.
-
H-6: This proton will be coupled to H-5, appearing as a doublet at approximately 7.3 ppm.
-
-
Ethyl Group Protons: The ethyl group at C-7 will present a classic quartet and triplet pattern.
-
Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and will be deshielded, appearing as a quartet around 2.9 ppm due to coupling with the methyl protons.
-
Methyl Protons (-CH₃): The terminal methyl protons will resonate as a triplet at approximately 1.3 ppm, coupled to the methylene protons.
-
The causal relationships between molecular structure and the predicted ¹H NMR signals are visualized in the following diagram:
Caption: Relationship between the structure and predicted ¹H NMR signals.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the nine unique carbon atoms are summarized in Table 2. The presence of the electron-withdrawing iodine atom and the overall electronic nature of the heterocyclic system significantly influence these shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~95.0 |
| C-3a | ~142.0 |
| C-4 | ~122.0 |
| C-5 | ~128.0 |
| C-6 | ~121.0 |
| C-7 | ~130.0 |
| C-7a | ~140.0 |
| -CH₂- (Ethyl) | ~25.0 |
| -CH₃ (Ethyl) | ~15.0 |
Interpretation of the ¹³C NMR Spectrum: A Rationale
-
C-3: The carbon atom directly bonded to the iodine atom is expected to be significantly shielded due to the "heavy atom effect," resulting in a chemical shift around 95.0 ppm. This is a key diagnostic signal.
-
Aromatic and Heterocyclic Carbons (C-3a to C-7a): These carbons will resonate in the typical aromatic region (120-150 ppm).
-
C-3a and C-7a: These are the bridgehead carbons and are generally deshielded, with predicted shifts around 142.0 and 140.0 ppm, respectively.
-
C-4, C-5, and C-6: These protonated aromatic carbons will appear in the range of 121.0 to 128.0 ppm. The exact assignment would typically require 2D NMR experiments such as HSQC and HMBC.
-
C-7: The carbon bearing the ethyl group will be deshielded due to the substituent effect, with an expected chemical shift of approximately 130.0 ppm.
-
-
Ethyl Group Carbons:
-
-CH₂-: The methylene carbon will be found around 25.0 ppm.
-
-CH₃: The terminal methyl carbon will be the most shielded, appearing at approximately 15.0 ppm.
-
Experimental Protocol for NMR Data Acquisition: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed to be self-validating by incorporating standard best practices.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent should be consistent for comparative studies.[3] c. Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Calibration: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5] b. Before data acquisition, ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for sharp spectral lines. c. Calibrate the pulse widths (90° pulse) for both ¹H and ¹³C nuclei to ensure accurate signal intensities and proper functioning of multi-pulse experiments.
3. Data Acquisition Parameters:
- ¹H NMR:
- Acquisition Time: 2-4 seconds to ensure good digital resolution.
- Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons, ensuring quantitative integration.
- Number of Scans: 8-16 scans, depending on the sample concentration.
- ¹³C NMR:
- Acquisition Mode: Proton-decoupled mode to simplify the spectrum to single lines for each carbon.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum to obtain a pure absorption lineshape. c. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm). d. Integrate the ¹H NMR signals to determine the relative number of protons.
The workflow for acquiring and processing NMR data can be visualized as follows:
Caption: A streamlined workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and data from structurally similar compounds, we have constructed a detailed and scientifically grounded interpretation of the expected spectral features. The provided experimental protocol offers a robust framework for acquiring high-quality NMR data, which is essential for the unambiguous structural characterization of novel chemical entities in a research and development setting.
References
-
Wang, Q., & Li, X. (n.d.). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. AWS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2016, April 7). 13C NMR of indazoles. Retrieved from [Link]
-
MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence emission spectra substituted 2H-indazoles in different.... Retrieved from [Link]
-
National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
PubMed. (2006). Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2021, September 27). New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2021, April 8). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
The Emerging Potential of 7-Ethyl-3-iodo-1H-indazole in Oncology: A Technical Guide for Preclinical Research
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful oncology drugs.[1][2][3] This guide explores the untapped potential of a specific, strategically substituted derivative, 7-ethyl-3-iodo-1H-indazole, as a novel investigational agent in oncology. By leveraging the known structure-activity relationships of related indazole compounds, we delineate a comprehensive roadmap for its preclinical evaluation. This document provides researchers, scientists, and drug development professionals with a robust framework for investigating its mechanism of action, validating its therapeutic potential, and positioning it within the landscape of targeted cancer therapies. We will detail hypothesized mechanisms, propose rigorous experimental protocols, and provide templates for data visualization and interpretation, thereby creating a self-validating system for its scientific inquiry.
The Indazole Scaffold: A Privileged Structure in Oncology
Indazole derivatives have garnered significant attention for their diverse biological activities, most notably in oncology.[2][4] Their remarkable success stems from their ability to mimic the purine base of ATP and effectively compete for the ATP-binding site of various protein kinases, many of which are key drivers of oncogenesis.[5][6] Several FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, validating its utility as a pharmacophore for potent and selective kinase inhibition.[6][7][8] These compounds have demonstrated significant efficacy in treating various malignancies, including renal cell carcinoma and soft tissue sarcoma, by targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[7][8][9]
The strategic substitution on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 3-position, in particular, has been shown to be crucial for interacting with the hinge region of tyrosine kinases, a key determinant of inhibitory activity.[10][11] The presence of a halogen, such as iodine, at this position can serve as a versatile synthetic handle for further chemical modifications and can also contribute to potent target engagement through halogen bonding. Furthermore, substitution at the 7-position can modulate the physicochemical properties of the molecule, influencing its solubility, metabolic stability, and overall drug-like characteristics.
Hypothesized Mechanism of Action for this compound
Based on the extensive literature on analogous indazole derivatives, we hypothesize that this compound will primarily function as a protein kinase inhibitor . The core indazole scaffold will likely engage with the ATP-binding pocket of various kinases, while the ethyl group at the 7-position and the iodine at the 3-position will dictate its selectivity profile.
Primary Target Class: Tyrosine Kinases
Many successful indazole-based anticancer drugs target receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.[5][6][12] Therefore, the initial investigation into the mechanism of action of this compound should focus on its potential to inhibit key oncogenic tyrosine kinases.
A plausible signaling pathway that could be targeted by this compound is the VEGFR/PDGFR signaling cascade , which is crucial for tumor angiogenesis.
Caption: Hypothesized inhibition of VEGFR/PDGFR signaling by this compound.
Secondary and Exploratory Mechanisms
Beyond kinase inhibition, substituted indazoles have been reported to exert their anticancer effects through other mechanisms.[13] These represent valuable avenues for secondary investigation should the primary hypothesis prove incomplete.
-
IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme overexpressed in many tumors. Some indazole derivatives have been shown to inhibit IDO1, leading to the reactivation of the anti-tumor immune response.[13]
-
Modulation of Apoptosis Pathways: Certain indazole compounds have been found to induce apoptosis in cancer cells by modulating key regulatory proteins such as those in the Bcl-2 family or the p53/MDM2 pathway.[10][11]
A Roadmap for Preclinical Evaluation
A structured, multi-tiered approach is essential for the preclinical assessment of this compound. The following experimental workflow provides a logical progression from initial screening to more complex mechanistic studies.
Caption: A phased preclinical evaluation workflow for this compound.
Experimental Protocols
Synthesis of this compound
While a direct synthesis for this compound is not explicitly available in the provided literature, a plausible synthetic route can be inferred from established methods for synthesizing substituted indazoles.[14][15] A potential approach involves the iodination of 7-ethyl-1H-indazole. The synthesis of 3-iodo-1H-indazole has been reported and involves the reaction of indazole with iodine in the presence of a base like potassium hydroxide in DMF.[14] A similar strategy could be adapted for 7-ethyl-1H-indazole.
Protocol for Iodination (Hypothetical):
-
To a solution of 7-ethyl-1H-indazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (2.0-4.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (1.5-2.0 equivalents) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer activity involves determining the compound's ability to inhibit the proliferation of various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.
Protocol for MTT Assay:
-
Seed cancer cells (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HCT-116 | [Insert Value] | [Insert Value] |
| MDA-MB-231 | [Insert Value] | [Insert Value] |
| A549 (Lung) | [Insert Value] | [Insert Value] |
| K562 (Leukemia) | [Insert Value] | [Insert Value] |
Kinase Inhibition Profiling
To identify the specific kinase targets of this compound, a broad kinase panel screening is recommended. This can be performed using various commercially available platforms (e.g., radiometric assays, fluorescence-based assays).
Experimental Workflow for Kinase Panel Screening:
-
Submit this compound to a contract research organization (CRO) specializing in kinase profiling.
-
Select a panel of kinases relevant to oncology, with a focus on tyrosine kinases (e.g., VEGFR, PDGFR, FGFR, EGFR, c-Met).
-
The compound will be tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
The percentage of inhibition for each kinase will be determined.
-
For kinases showing significant inhibition (>50%), a dose-response curve will be generated to determine the IC50 value.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| VEGFR2 | [Insert Value] | [Insert Value] |
| PDGFRβ | [Insert Value] | [Insert Value] |
| FGFR1 | [Insert Value] | [Insert Value] |
| c-Met | [Insert Value] | [Insert Value] |
| EGFR | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity within the well-validated class of indazole-based anticancer agents. The strategic placement of the ethyl and iodo substituents offers a unique opportunity for potent and potentially selective kinase inhibition. The technical guide presented here provides a comprehensive and logical framework for its preclinical investigation, from initial synthesis and in vitro screening to mechanistic elucidation and in vivo efficacy studies. The successful execution of these proposed experiments will not only illuminate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships governing the anticancer properties of substituted indazoles. Further derivatization of the this compound scaffold, particularly leveraging the reactivity of the 3-iodo group, could lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). RSC Advances.
- Method of synthesizing 1H-indazole compounds. (US8022227B2).
- Indazole From Natural Resources And Biological Activity.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
- Pd(PPh3)
- Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). NIH.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
- Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2025-08-07).
- Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025-12-16). Request PDF.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
- Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023-07-15). PubMed.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). RSC Advances (RSC Publishing).
- International Journal of Drug Discovery and Medical Research. International Journal of Drug Discovery and Medical Research.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 13. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 15. researchgate.net [researchgate.net]
Synthesis and Characterization of Novel 7-Substituted Indazole Derivatives: A Guide for the Modern Medicinal Chemist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth exploration of the synthesis and characterization of 7-substituted indazole derivatives, a class of molecules gaining significant attention for their therapeutic potential.[4] We move beyond simple procedural lists to offer a narrative grounded in the principles of synthetic strategy and analytical validation. This document is designed for the hands-on researcher, providing not only detailed, field-tested protocols but also the causal reasoning behind critical experimental choices. We delve into regioselective synthetic transformations, robust characterization workflows, and the practical application of these compounds in drug discovery.
The Indazole Nucleus: A Privileged Scaffold in Drug Discovery
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocyles composed of a benzene ring fused to a pyrazole ring. This structure exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[5] This structural motif is a bioisostere of indole and is adept at participating in various non-covalent interactions, making it a highly attractive core for designing molecules that bind to biological targets.[4][6]
The versatility of the indazole ring has led to its incorporation into a wide array of pharmacologically active agents, demonstrating activities such as anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5][7]
The Strategic Importance of the C7 Position
While functionalization at various positions on the indazole ring can modulate a compound's properties, substitution at the C7 position is of particular strategic interest. Modifications at this site can profoundly influence the molecule's steric and electronic profile, affecting its binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. The ability to selectively functionalize the C7 position opens a gateway to novel chemical space and the development of derivatives with enhanced therapeutic profiles.[8][9] For this reason, developing robust and regioselective synthetic routes to 7-substituted indazoles is a critical endeavor in contemporary drug discovery.[8]
Strategic Blueprint for Synthesis: Accessing the C7 Position
The synthesis of 7-substituted indazoles can be broadly categorized into two strategic approaches: direct functionalization of a pre-formed indazole core and construction of the indazole ring from a precursor already bearing the desired C7 substituent. The former approach, leveraging modern catalytic methods, is often more flexible and efficient for library synthesis.
Post-Annulation Strategy: Direct C7 Functionalization
This modern approach focuses on installing functionality directly onto the C7 position of the indazole nucleus. This method is highly valued for its step-economy and for allowing late-stage diversification of a common intermediate.
The introduction of a halogen, typically bromine, at the C7 position is a pivotal first step. It transforms an unreactive C-H bond into a versatile chemical handle for subsequent cross-coupling reactions. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully achieved, providing a key building block for further diversification.[8][9]
With a 7-bromoindazole in hand, the door opens to a vast array of C-C and C-N bond-forming reactions. The Suzuki-Miyaura coupling is arguably the most powerful and widely used of these methods for introducing aryl or heteroaryl substituents.[8][9][10] This palladium-catalyzed reaction is prized for its mild conditions, broad substrate scope, and tolerance of diverse functional groups, making it an indispensable tool for medicinal chemists.[8][11]
Caption: A flowchart of primary synthetic routes to 7-substituted indazoles.
Table 1: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages | Key Reactions |
| Direct C7 Functionalization | A pre-formed indazole is selectively functionalized at the C7 position. | High step-economy, ideal for late-stage diversification and library synthesis. | Requires robust methods for regioselective C-H activation or halogenation. | C-H Bromination, Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination.[8][12] |
| Ring Annulation | The indazole ring is constructed from a benzene-based precursor already containing the desired C7 substituent. | Predictable regiochemistry based on the starting material. | Can be linear and less convergent, may require longer synthetic sequences. | Fischer Indole Synthesis variants, intramolecular cyclizations.[13][14] |
The Imperative of Characterization: A Self-Validating Workflow
The synthesis of a novel compound is incomplete without rigorous characterization to unambiguously confirm its structure and purity. A multi-technique approach is essential, where each analysis provides orthogonal data that collectively validate the final product.
Caption: A logical workflow for the structural validation of novel compounds.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structural elucidation in solution.
-
¹H NMR : Provides information on the number of different protons, their chemical environment, and their proximity to other protons. For 7-substituted indazoles, the coupling patterns of the aromatic protons are critical for confirming the substitution pattern.[15]
-
¹³C NMR : Reveals the number of unique carbon atoms and their electronic environment.[16][17]
-
2D NMR (COSY, HSQC, HMBC, NOESY) : These experiments are essential for unambiguously assigning all proton and carbon signals and for confirming the regiochemistry of substitution, especially in complex derivatives.[18]
-
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is non-negotiable for new compounds. It provides an extremely accurate mass measurement, allowing for the confident determination of the elemental formula.[19][20]
-
X-Ray Crystallography : When a suitable single crystal can be grown, X-ray diffraction provides the absolute, unambiguous proof of a molecule's three-dimensional structure and regiochemistry.[21]
Table 2: Diagnostic ¹H NMR Signals for an Indazole Core
| Proton | Typical Chemical Shift (ppm in CDCl₃) | Multiplicity | Key for 7-Substitution |
| H3 | ~8.1 | Singlet | Unaffected by C7 substitution. |
| H4 | ~7.8 | Doublet | Shows coupling to H5. Becomes a singlet in 4,7-disubstituted analogs. |
| H5 | ~7.4 | Triplet | Shows coupling to H4 and H6. |
| H6 | ~7.2 | Triplet | Shows coupling to H5 and H7. Becomes a doublet when H7 is substituted. |
| H7 | ~7.5 | Doublet | Signal is absent upon substitution. The loss of this signal and the change in multiplicity of H6 are primary indicators of C7 functionalization. |
| NH | >10.0 | Broad Singlet | Position is variable and exchangeable with D₂O. |
Note: Chemical shifts are approximate and can vary significantly based on substituents and solvent.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems. They include detailed steps, rationale for specific reagents and conditions, and expected outcomes for successful execution.
Protocol 1: Regioselective C7-Bromination of 4-Substituted-1H-indazole
Based on the methodology developed by Perillo et al.[8][9]
-
Rationale : This protocol utilizes N-bromosuccinimide (NBS) as an electrophilic bromine source. The regioselectivity for the C7 position over other positions like C5 is achieved under specific reaction conditions, often influenced by the existing substituent at C4.
-
Step-by-Step Methodology :
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 4-substituted-1H-indazole (1.0 eq).
-
Solvent Addition : Dissolve the starting material in a suitable solvent such as acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 5 minutes. Causality: Portion-wise addition at low temperature helps to control the reaction exotherm and minimize the formation of di-brominated side products.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 7-bromo-4-substituted-1H-indazole.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C7-Position
Based on established Suzuki-Miyaura coupling principles.[8][11]
-
Rationale : This protocol uses a palladium(0) catalyst to couple the 7-bromoindazole with a boronic acid or ester. A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of ligand, base, and solvent is crucial for high yields.
-
Step-by-Step Methodology :
-
Reaction Setup : To an oven-dried Schlenk flask, add the 7-bromo-4-substituted-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition & Degassing : Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heating : Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere. Monitor by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired 7-aryl-4-substituted-1H-indazole.
-
Applications in Drug Development: A Kinase Inhibitor Paradigm
7-Substituted indazole derivatives are frequently explored as kinase inhibitors. The indazole core can mimic the adenine region of ATP, anchoring the molecule in the enzyme's hinge region, while the C7 substituent projects into a solvent-exposed region or a specific sub-pocket, allowing for the fine-tuning of potency and selectivity.
Caption: A diagram of a 7-substituted indazole as a competitive kinase inhibitor.
References
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2659. [Link]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Shaveta, S., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3791-3822. [Link]
-
Rahman, A. U., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Vascular Pharmacology, 19(6), 670-683. [Link]
-
Anand, D., et al. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127906. [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1221-1251. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Indazole Derivatives in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Ali, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9400. [Link]
-
Lazzarotto, M. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]
-
Singh, A., et al. (2018). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4081. [Link]
-
Singh, A., et al. (2023). Recent Progress in the Synthesis and Antiparasitic Applications of Indazole-Based Heterocycles. Journal of Chemistry, 2023, 1-22. [Link]
-
IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(17), 11523-11533. [Link]
-
ResearchGate. (2025). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. [Link]
-
Asiri, A. M., et al. (2015). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 20(6), 11023-11036. [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. ResearchGate. [Link]
-
Movassaghi, M., & Hill, M. D. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6386-6389. [Link]
-
Keglevich, G. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3125. [Link]
-
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
-
Taylor & Francis Online. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Perillo, J., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7495. [Link]
-
ResearchGate. (2025). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. ResearchGate. [Link]
-
Wang, H., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(5), 1889-1900. [Link]
-
ACS Publications. (n.d.). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
IJCRT.org. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org. [Link]
-
Sarkar, S., et al. (n.d.). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
-
Movassaghi, M., & Hill, M. D. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6386-6389. [Link]
-
MDPI. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Shi, F., et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. AWS. [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
-
ACS Publications. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Taylor & Francis Online. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]
-
Beilstein Journals. (2018). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 13. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]
An In-depth Technical Guide to the Discovery and History of Substituted Iodo-Indazoles
Abstract
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Within this class, substituted iodo-indazoles represent a particularly critical subclass, not always for their intrinsic biological activity, but as supremely versatile synthetic intermediates. The strategic placement of an iodine atom on the indazole core transforms the molecule into a powerful building block, enabling complex molecular architectures through a variety of cross-coupling reactions. This guide provides an in-depth exploration of the historical context, discovery, and evolution of synthetic methodologies for preparing substituted iodo-indazoles. We will delve into the causality behind key experimental choices, present detailed protocols for seminal transformations, and illuminate the strategic role of these compounds in the landscape of modern drug discovery.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered significant attention from chemists for over a century.[2][4] The first synthesis of an indazole derivative was reported by Emil Fischer in the late 19th century, laying the groundwork for a rich field of chemical exploration.[3] The unique electronic properties and structural rigidity of the indazole nucleus allow it to act as a surrogate for other biological motifs, such as the adenine of ATP, making it a prime candidate for targeting protein kinases.[2]
Furthermore, the indazole scaffold is a known bioisostere of indoles, benzimidazoles, and phenols.[5][6] This bioisosteric relationship is a key strategic advantage in drug design. For instance, replacing a phenol group, which is often prone to rapid metabolic glucuronidation, with an indazole can dramatically improve a drug candidate's pharmacokinetic profile by blocking this metabolic pathway while retaining the necessary interactions with the biological target.[5] This concept has been successfully applied to develop potent antagonists for the GluN2B-selective NMDA receptor.[5]
The utility of the indazole core is exemplified by its presence in numerous approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[1][7] The synthesis of these complex molecules often relies on the strategic functionalization of the indazole ring, where halogenated intermediates, particularly iodo-indazoles, play a pivotal role.
Foundational Syntheses: The Advent of the Iodo-Indazole Core
The introduction of an iodine atom onto the indazole scaffold is a critical transformation that unlocks its synthetic potential. Iodine's large atomic radius and high polarizability make the C-I bond susceptible to oxidative addition in transition metal-catalyzed cycles, rendering it an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds.
One of the most direct and widely adopted methods for synthesizing 3-iodo-indazoles is the electrophilic halogenation of the parent 1H-indazole. The rationale behind this approach hinges on activating the C3 position of the indazole ring. The N-H proton at the N1 position is acidic and can be removed by a base. The resulting indazolide anion is electron-rich, and while the negative charge is delocalized, there is significant electron density at the C3 position, making it nucleophilic and susceptible to attack by an electrophilic iodine source like molecular iodine (I₂).
Experimental Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol, adapted from the literature, demonstrates a classic and efficient method for the C3-iodination of a substituted indazole.[1] The choice of a strong base like potassium hydroxide (KOH) is crucial for the initial deprotonation, while a polar aprotic solvent like dimethylformamide (DMF) effectively solvates the ions involved.
Step-by-Step Methodology:
-
Deprotonation: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.). Stir the mixture to form the potassium indazolide salt. The use of excess base ensures complete deprotonation.
-
Iodination: Prepare a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL). Add this solution dropwise to the reaction mixture. The stoichiometry ensures that there is sufficient electrophilic iodine to react with the intermediate.
-
Reaction: Stir the resulting mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃. The sodium thiosulfate (Na₂S₂O₄) quenches any unreacted iodine, and a white solid of the product will precipitate.
-
Purification: Filter the solid and dry it to yield 6-bromo-3-iodo-1H-indazole. A reported yield for this procedure is 71.2%.[1]
This foundational method provides a reliable route to C3-iodinated indazoles, which are key precursors for further derivatization, particularly via Suzuki and other palladium-catalyzed cross-coupling reactions.[8]
Modern Synthetic Strategies for Substituted Iodo-Indazoles
While direct C3-iodination is effective, modern drug development often requires regioselective control to install iodine at other positions of the indazole ring. The synthesis of the cancer drug Axitinib, for example, requires 6-iodo-1H-indazole as a key intermediate.[7] This has driven the development of more sophisticated strategies that build the indazole ring from pre-functionalized precursors.
Case Study: Synthesis of 6-Iodo-1H-indazole for Axitinib
The synthesis of 6-iodo-1H-indazole often employs a Finkelstein-type reaction or a copper-catalyzed halogen exchange on a precursor where another halogen or a diazonium salt is present at the C6 position. A patented method highlights a robust protocol using a copper catalyst.[7]
Causality Behind Experimental Choices:
-
Starting Material: The synthesis starts with a precursor containing a good leaving group at the 6-position, such as a bromine or chlorine atom, or from a diazonium salt derived from 6-aminoindazole.
-
Iodide Source: Potassium iodide (KI) is used as an inexpensive and readily available source of the iodide nucleophile.
-
Catalyst System: A cuprous iodide (CuI) catalyst is employed. Copper(I) salts are known to facilitate nucleophilic aromatic substitution reactions (SₙAr), particularly halogen exchange reactions on aromatic rings.
-
Ligand: A ligand such as N,N'-dimethylethylenediamine is added. The ligand coordinates to the copper center, increasing its solubility and catalytic activity, and facilitating the displacement of the leaving group by the iodide.
Experimental Protocol: Copper-Catalyzed Synthesis of 6-Iodo-1H-indazole
The following is a representative procedure based on patented methodologies for the synthesis of this crucial intermediate.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reactor, charge the 6-substituted indazole precursor (e.g., 6-bromo-1H-indazole, 1.0 equiv.) and potassium iodide (approx. 2.5-3.0 equiv.).
-
Solvent and Catalysts: Add 1,4-dioxane as the solvent. Then, add the catalyst system, comprising cuprous iodide (CuI, e.g., 0.1 equiv.) and the ligand N,N'-dimethylethylenediamine (e.g., 0.2 equiv.). A phase-transfer catalyst like tetrabutylammonium iodide may also be added to improve reaction kinetics.
-
Reaction Conditions: Heat the mixture to reflux (approximately 101 °C in 1,4-dioxane) and maintain for 46-54 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with an aqueous ammonia solution to remove residual copper catalyst. Separate the organic phase, concentrate it, and recrystallize the solid from a suitable solvent like acetonitrile to obtain pure 6-iodo-1H-indazole. Yields for such procedures are reported to be in the range of 84%.[7]
The Iodo-Indazole as a Linchpin in Drug Development
The primary value of iodo-indazoles in modern organic synthesis is their role as versatile precursors for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in key catalytic cycles like that of the Suzuki, Heck, and Sonogashira reactions. This allows for the precise and efficient introduction of a wide array of substituents, enabling the rapid exploration of chemical space during lead optimization.
Data Presentation: Comparison of Iodination Strategies
| Method | Position | Typical Reagents | Key Advantages | Common Application | Reference |
| Direct Electrophilic Iodination | C3 | KOH, I₂, DMF | Operationally simple, high yield for C3 position. | Synthesis of 3-aryl indazoles for kinase inhibitors. | [1][8] |
| Copper-Catalyzed Halogen Exchange | C6 | KI, CuI, Ligand | Access to other regioisomers, robust for scale-up. | Key step in the synthesis of Axitinib. | [7] |
| Sandmeyer-type Reaction | Various | NaNO₂, KI | Starts from an amino-indazole, versatile. | Access to diverse positional isomers. | General Organic Chemistry Principle |
Advanced Concepts: Iodo-Indazoles in Bioisosteric Replacement
A sophisticated application of iodo-indazoles arises in the context of bioisosterism. In drug design, a common challenge is overcoming poor metabolic stability. Phenolic hydroxyl groups are particularly susceptible to phase II metabolism, specifically glucuronidation, which leads to rapid clearance and poor bioavailability. The indazole ring is an excellent bioisostere for a phenol because the N-H group can act as a hydrogen bond donor, mimicking the phenol's hydroxyl group, while the aromatic system mimics the phenyl ring.
A recent study on GluN2B-selective NMDA receptor antagonists demonstrated this principle elegantly. The parent compounds contained a phenol moiety essential for activity but suffered from rapid glucuronidation. By replacing the phenol with a 5-iodo-indazole (which was then elaborated via a Sonogashira reaction), the researchers created analogues that retained high affinity and inhibitory activity.[5] Crucially, these new indazole-containing compounds were not substrates for glucuronidation, demonstrating that the bioisosteric replacement successfully addressed the metabolic liability.[5]
Conclusion and Future Outlook
The journey of substituted iodo-indazoles from niche laboratory curiosities to indispensable tools in pharmaceutical development underscores their profound impact on medicinal chemistry. The development of regioselective and efficient iodination protocols has been a critical enabler, providing chemists with the tools to construct complex, biologically active molecules with precision. The strategic use of the iodo-indazole as a synthetic linchpin in cross-coupling reactions and as a key element in bioisosteric replacement strategies continues to push the boundaries of drug design. As synthetic methodologies become even more sophisticated, we can anticipate that the role of these versatile intermediates will only expand, paving the way for the discovery of next-generation therapeutics targeting a wide range of human diseases.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available from: [Link]
-
Synthesis method of 6-iodine-1H-indazole. Eureka | Patsnap. Available from: [Link]
- New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs.Google Patents.
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
- Indazole bioisostere replacement of catechol in therapeutically active compounds.Google Patents.
- Synthesis of indazoles.Google Patents.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Available from: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed. Available from: [Link]
-
Iodine-Catalyzed Selenylation of 2H-Indazole. The Journal of Organic Chemistry. Available from: [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Step-by-step synthesis protocol for 7-ethyl-3-iodo-1H-indazole
This application note details the synthesis of 7-ethyl-3-iodo-1H-indazole , a critical intermediate scaffold used in medicinal chemistry for the development of small-molecule inhibitors (e.g., Complement Factor D inhibitors, Acetyl-CoA Carboxylase inhibitors). The protocol focuses on the regioselective C3-iodination of the 7-ethyl-1H-indazole core.
Part 1: Application Note Overview
Abstract: 3-Iodoindazoles are versatile building blocks in drug discovery, serving as precursors for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to install complex pharmacophores. This protocol describes the synthesis of this compound via electrophilic aromatic substitution using elemental iodine and potassium hydroxide in N,N-dimethylformamide (DMF). The method is selected for its operational simplicity, high regioselectivity, and scalability, avoiding the use of unstable diazonium intermediates often associated with alternative routes.
Part 2: Scientific Integrity & Logic (Protocol)
Mechanistic Rationale
The synthesis relies on the base-mediated iodination of the indazole ring. The N-H proton of 7-ethyl-1H-indazole is deprotonated by a base (KOH) to generate the indazolyl anion. This anion is more nucleophilic than the neutral species, facilitating electrophilic attack by molecular iodine (
-
Why C3? The C3 position is the most electron-rich site on the pyrazole ring of the indazole system, ensuring high regioselectivity over the benzenoid ring positions, provided the C3 position is unsubstituted.
-
Why KOH/DMF? DMF is a polar aprotic solvent that enhances the nucleophilicity of the indazolyl anion and solubilizes the iodine complex. KOH provides sufficient basicity (
of indazole 14) to drive the equilibrium toward the anion.
Materials & Equipment
| Reagent | Role | Safety Note |
| 7-Ethyl-1H-indazole | Substrate | Irritant. Ensure purity >95%. |
| Iodine ( | Electrophile | Corrosive, sublimes. Weigh in fume hood. |
| Potassium Hydroxide (KOH) | Base | Corrosive. Use pellets or flakes. |
| N,N-Dimethylformamide (DMF) | Solvent | Hepatotoxic. Avoid skin contact/inhalation. |
| Sodium Thiosulfate ( | Quenching Agent | Reduces excess iodine. |
Step-by-Step Experimental Protocol
Step 1: Solubilization and Deprotonation
-
Charge a round-bottom flask equipped with a magnetic stir bar with 7-ethyl-1H-indazole (1.0 equiv).
-
Add anhydrous DMF (10 mL per gram of substrate) and stir until fully dissolved.
-
Add KOH pellets (2.5 equiv) to the solution.
-
Note: The reaction is exothermic; if scaling up (>10g), cool the flask to 0°C in an ice bath during addition.
-
-
Stir the mixture at ambient temperature for 15 minutes to ensure deprotonation.
Step 2: Iodination 5. Prepare a solution of iodine (1.5 equiv) in DMF (approx. 2-3 mL per gram of iodine). 6. Add the iodine solution dropwise to the reaction mixture over 20–30 minutes.
- Critical Control Point: Maintain temperature <25°C to minimize side reactions. The solution will turn dark brown.
- Stir the reaction mixture at room temperature (20–25°C) for 1–3 hours.
- Validation: Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. The starting material spot (
) should disappear, replaced by a less polar product spot ( ).
Step 3: Quenching and Isolation
8. Dilute the reaction mixture with water (3x reaction volume) and cool to 0°C.
9. Slowly add 10% aqueous
Step 4: Purification 12. Dry the solid in a vacuum oven at 45°C overnight. 13. Optional: If high purity is required (>99%), recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Expected Yield: 75–85% Characterization Data (Typical):
-
Appearance: Off-white to pale yellow solid.
-
H NMR (DMSO-
): 13.5 (s, 1H, NH), 7.45 (d, 1H), 7.20 (d, 1H), 7.05 (t, 1H), 2.95 (q, 2H, ), 1.30 (t, 3H, ). (Shifts are approximate estimates based on structure). -
MS (ESI):
calculated for : 273.0; found 273.1.
Part 3: Visualization & Formatting
Reaction Workflow Diagram
Caption: Process flow diagram for the regioselective C3-iodination of 7-ethyl-1H-indazole.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete precipitation or product lost in filtrate. | Ensure sufficient water is added to the DMF mixture (ratio >3:1). Cool to 4°C before filtering. |
| Product is Brown/Purple | Residual Iodine. | Wash the filter cake with additional 10% |
| Poly-iodination | Excess Iodine or high temperature. | Strictly control stoichiometry (1.1–1.5 equiv) and keep reaction <25°C. |
References
-
MDPI. (2012). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (Describes general conditions for indazole iodination).
-
World Intellectual Property Organization. (2018). WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. (Specific reference to 5-Bromo-7-ethyl-3-iodo-1H-indazole synthesis conditions).
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (Validation of KOH/I2/DMF protocol for substituted indazoles).
Application Note and Protocol: High-Purity Isolation of 7-ethyl-3-iodo-1H-indazole via Flash Column Chromatography
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 7-ethyl-3-iodo-1H-indazole, a key intermediate in pharmaceutical synthesis. The methodology centers on silica gel flash column chromatography, a robust technique for isolating compounds of interest from complex reaction mixtures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step workflow from crude sample workup to the acquisition of a highly purified product. The causality behind experimental choices, such as the selection of stationary and mobile phases, is elucidated to empower the user with a deep understanding of the purification process.
Introduction
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[1][2] The synthesis of substituted indazoles, such as this compound, often results in a crude mixture containing unreacted starting materials, byproducts, and isomers, necessitating an efficient purification strategy.[3] Column chromatography is a widely adopted and effective technique for the separation and purification of these derivatives.[3][4][5]
This application note details a systematic approach to the purification of this compound using silica gel flash column chromatography. The protocol is designed to be a self-validating system, incorporating thin-layer chromatography (TLC) for in-process monitoring and optimization of separation conditions.[6]
Physicochemical Properties and Rationale for Method Selection
A foundational understanding of the physicochemical properties of this compound is critical for developing an effective purification protocol. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from structurally similar analogs like 3-iodo-7-methyl-1H-indazole.[7]
| Property | Estimated Value/Characteristic | Rationale for Chromatographic Approach |
| Molecular Weight | ~272.1 g/mol | Suitable for standard silica gel chromatography. |
| Polarity | Moderately polar | The presence of the indazole core with its N-H group imparts polarity, while the ethyl and iodo substituents add non-polar character. This moderate polarity suggests good separation can be achieved on a normal-phase silica gel stationary phase with a mobile phase of intermediate polarity. |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol). | This allows for a range of solvents to be used for sample loading and as components of the mobile phase. |
| Calculated LogP | ~2.5 - 3.5 (estimated) | This value indicates a preference for an organic phase over an aqueous phase, making extraction and normal-phase chromatography favorable. |
Based on these characteristics, normal-phase flash column chromatography using silica gel as the stationary phase is the method of choice. The separation will be driven by the differential adsorption of the target compound and impurities onto the polar silica surface, with elution being controlled by a mobile phase of optimized polarity.
Experimental Workflow Overview
The purification process is logically structured to ensure high purity of the final product. The workflow begins with a preliminary workup of the crude reaction mixture, followed by analytical TLC to determine the optimal mobile phase composition. The optimized conditions are then applied to the preparative flash column chromatography for the bulk purification.
Caption: Workflow for the purification of this compound.
Detailed Protocol
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Silica Gel (60 Å, 40-63 µm) | Flash Chromatography Grade | --- |
| Hexane | HPLC Grade | --- |
| Ethyl Acetate | HPLC Grade | --- |
| Dichloromethane | ACS Grade | --- |
| TLC Plates (Silica Gel 60 F254) | --- | --- |
| Iodine | ACS Grade | --- |
| Anhydrous Sodium Sulfate | ACS Grade | --- |
Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its structural analogs should be handled with care, assuming they are potentially hazardous.
Pre-Purification Workup
This initial workup is crucial for removing inorganic salts and highly polar impurities that could interfere with the chromatographic separation.
-
Quenching and Extraction:
-
If the reaction was conducted in a polar aprotic solvent like DMF, quench the reaction mixture by pouring it into a separatory funnel containing water or a suitable aqueous solution (e.g., saturated sodium thiosulfate if residual iodine is present).
-
Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its good solvating power for indazole derivatives and its immiscibility with water.[4]
-
-
Washing:
-
Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[4]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
TLC is an indispensable tool for quickly determining the optimal solvent system for column chromatography. The goal is to find a mobile phase that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
Spotting: Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).[4][8]
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). Additionally, placing the plate in a chamber with iodine crystals can help visualize UV-inactive compounds.[9]
-
Rƒ Calculation: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal solvent system will show the spot for this compound well-separated from other spots.
Flash Column Chromatography Procedure
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Use gentle pressure from a pump or inert gas to facilitate packing.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better resolution.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the optimized mobile phase determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating complex mixtures.[10] For example, start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume in test tubes or vials. The size of the fractions will depend on the column size and the separation.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a single TLC plate for easy comparison.
-
-
Pooling and Concentration:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Characterization and Purity Assessment
The purity of the final product should be confirmed by appropriate analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
HPLC: To determine the purity with high accuracy.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., dichloromethane/methanol). |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Cracked Column Bed | Improper packing. | Repack the column, ensuring the silica gel is fully wetted and settles evenly. |
| Compound Elutes too Quickly (High Rƒ) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate). |
| Compound Does Not Elute (Low Rƒ) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent. |
Conclusion
This application note provides a robust and reliable protocol for the purification of this compound using flash column chromatography. By following the detailed steps for pre-purification workup, TLC-based method development, and the chromatographic separation itself, researchers can consistently obtain this valuable intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other indazole derivatives and similarly functionalized heterocyclic compounds.
References
- Google Patents. (n.d.). CN100999489A - Purifying process of 7-ethyl tryptol.
- Google Patents. (n.d.). WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-7-methyl-1H-indazole. Retrieved from [Link]
-
ResearchGate. (2015). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
-
Wang, Q., & Li, X. (2016). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Retrieved from [Link]
-
National Institutes of Health. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
SciELO. (2023). General procedure for the synthesis of 4a-4o. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
MDPI. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Retrieved from [Link]
-
ResearchGate. (2023). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-oxo-2,3-dihydro-1H-indazole-7-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
ResearchGate. (2015). assessment of impurities in pharmaceutical solid dosage forms using thin layer chromatography (tlc). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
CORE. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Iodo-7-methyl-1H-indazole | C8H7IN2 | CID 12159606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Buchwald-Hartwig Amination of 7-ethyl-3-iodo-1H-indazole
The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this heterocycle is paramount for the exploration of structure-activity relationships in drug discovery. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This guide provides an in-depth technical overview and a field-proven protocol for the successful application of the Buchwald-Hartwig amination to a specific, yet representative, substrate: 7-ethyl-3-iodo-1H-indazole.
The Catalytic Heart of the Reaction: Unraveling the Mechanism
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of an aryl-nitrogen bond from an aryl halide and an amine.[3] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.
The generally accepted mechanism proceeds through the following key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This step forms a Pd(II) intermediate.[2][4]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming an amido-palladium complex.[5]
-
Reductive Elimination: This is the product-forming step where the new C-N bond is forged, and the desired 3-amino-7-ethyl-1H-indazole product is released from the palladium coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters for a Successful Amination
The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key parameters. For a heteroaromatic substrate like this compound, careful consideration of the following is crucial:
| Parameter | Recommended Choice | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) sources will be reduced in situ to the active Pd(0) catalyst.[6] |
| Ligand | Xantphos or a bulky biarylphosphine ligand (e.g., XPhos) | Bulky, electron-rich phosphine ligands promote the reductive elimination step and can prevent catalyst deactivation, which is particularly important for heteroaromatic substrates.[1] |
| Base | Cs₂CO₃ or K₃PO₄ | While strong bases like NaOtBu are common, weaker inorganic bases are often better tolerated by functionalized substrates and can lead to cleaner reactions.[6] The choice of base can significantly impact the reaction outcome.[2] |
| Solvent | Dioxane or Toluene | These are high-boiling, non-polar aprotic solvents that are well-suited for this reaction, which often requires elevated temperatures.[3] |
Experimental Protocol: Amination of this compound with Morpholine
This protocol details a representative procedure for the amination of this compound with morpholine.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 272.10 | 272 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| Xantphos | 578.68 | 46 mg | 0.08 | 0.08 |
| Cs₂CO₃ | 325.82 | 489 mg | 1.5 | 1.5 |
| Dioxane | - | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (272 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (46 mg, 0.08 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.[7]
-
Addition of Reagents: Through the septum, add dioxane (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[8]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-ethyl-3-(morpholin-4-yl)-1H-indazole.[7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing and use of a Schlenk line or glovebox.- Grind the base to a fine powder before use to increase its surface area.[6] |
| Formation of Side Products | - Hydrodehalogenation (replacement of iodine with hydrogen)- Dimerization of the starting material | - Use a less sterically hindered ligand.- Lower the reaction temperature.- Ensure the amine is of high purity. |
| Difficulty in Purification | - Streaking on TLC- Co-elution of product with impurities | - Add a small amount of triethylamine to the eluent to suppress tailing of basic products on silica gel.- Consider an alternative purification method such as preparative HPLC. |
Expected Outcome and Characterization
Upon successful completion of the reaction and purification, the expected product is 7-ethyl-3-(morpholin-4-yl)-1H-indazole.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 232.14 |
| ¹H NMR | Characteristic peaks for the ethyl group, the indazole core, and the morpholine protons. |
| ¹³C NMR | Corresponding signals for all unique carbon atoms in the molecule. |
References
-
Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. name-reaction.com [name-reaction.com]
- 5. youtube.com [youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 3-Iodo-1H-Indazole Substrates
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-iodo-1H-indazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their coupling reactions with this important heterocyclic scaffold. The C-3 functionalization of the 1H-indazole core is a critical step in the synthesis of numerous valuable pharmaceutical precursors.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key mechanistic insights to help you navigate the complexities of this transformation.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki-Miyaura coupling of 3-iodo-1H-indazole and offers practical, field-proven solutions.
Question 1: My Suzuki coupling reaction with 3-iodo-1H-indazole is showing low to no conversion. What are the likely causes and how can I fix it?
Low or no conversion is a frequent challenge and can often be attributed to several factors related to the catalyst, base, or general reaction conditions.[3][4] Given that 3-iodo-1H-indazole is an electron-deficient halide, the oxidative addition step of the catalytic cycle is generally expected to be favorable.[3] Therefore, other aspects of the reaction are more likely to be the root cause.
-
Catalyst Inactivity: The palladium catalyst is central to the reaction's success.
-
Solution 1: Catalyst & Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-deficient substrates like 3-iodo-1H-indazole may benefit from more electron-rich and bulky phosphine ligands. Consider screening catalysts such as PdCl₂(dppf) or employing ligands like XPhos or SPhos.[3][5] Ferrocene-based divalent palladium complexes have also demonstrated high catalytic efficiency for this substrate.[1][2]
-
Solution 2: Catalyst Quality & Decomposition: Ensure your catalyst is fresh and has been stored under an inert atmosphere.[4] A color change in the reaction mixture to black can indicate the formation of palladium black, a less active form of the catalyst, which can result from catalyst degradation.[3][6]
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step.[7]
-
Solution 1: Base Strength & Solubility: If you are using common bases like Na₂CO₃ or K₂CO₃ with limited success, consider switching to a stronger or more soluble base. Cs₂CO₃ or K₃PO₄ are often more effective, especially with sterically hindered substrates.[3]
-
Solution 2: The Role of Water: The presence of a small amount of water is often critical for the activity of inorganic bases like carbonates and phosphates.[3][8] Using a solvent system such as a dioxane/water mixture can be beneficial.[3] It is common practice to use enough water to fully dissolve the base, creating a biphasic mixture.[8]
-
-
Suboptimal Solvent: The solvent influences the solubility of all reaction components and the overall reaction kinetics.
-
Oxygen Sensitivity: The Pd(0) catalyst and phosphine ligands can be oxidized by oxygen, leading to deactivation.
Question 2: I am observing significant amounts of starting material (aryl halide) and homocoupling of the boronic acid. What is causing this?
This outcome often points to issues with the stability of the boronic acid or inefficient transmetalation.
-
Boronic Acid Instability: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to degradation through processes like protodeboronation.[4]
-
Solution 1: Use Fresh Reagents: Always use freshly purchased or recrystallized boronic acids.
-
Solution 2: More Stable Boron Reagents: Consider using more stable boronic acid derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates. These reagents can slowly release the boronic acid under the reaction conditions, maintaining a low and steady concentration.[4]
-
-
Inefficient Catalytic Cycle: A stalled catalytic cycle after oxidative addition but before efficient transmetalation can lead to side reactions.
Question 3: The unprotected N-H on my 3-iodo-1H-indazole seems to be interfering with the reaction. Should I protect it?
The acidic N-H group of indazoles can indeed complicate Suzuki couplings.[5] However, protection is not always necessary and can add extra steps to your synthesis.
-
Mechanism of Inhibition: The deprotonated indazole anion can coordinate to the palladium center, potentially forming inactive dimeric or oligomeric palladium(II) complexes that act as catalyst reservoirs, thus inhibiting the desired catalytic cycle.[5]
-
Strategies for Unprotected Substrates:
-
Optimized Conditions: Many modern catalyst systems are designed to tolerate free N-H groups. Using bulky, electron-rich ligands like SPhos and XPhos, often in combination with palladium precatalysts, can provide excellent yields for unprotected indazoles.[5][9]
-
Temperature and Reaction Time: Reactions with unprotected N-H indazoles may require higher temperatures (e.g., 100 °C) and longer reaction times to overcome the energy barrier for the productive catalytic cycle to outcompete the formation of inhibitory complexes.[5]
-
Boronic Acid Stoichiometry: Increasing the equivalents of the boronic acid (e.g., to 2.0 equivalents) can sometimes help to shift the equilibrium away from the inactive palladium-azole complexes and favor the transmetalation step.[5]
-
-
When to Consider Protection: If extensive optimization with modern catalysts fails, or if your molecule contains other functional groups that are incompatible with the required reaction conditions, N-protection (e.g., with a Boc group) might be a viable, albeit less direct, strategy. However, be aware that certain substituents on the indazole ring (like nitro groups) can make N-Boc groups labile under Suzuki conditions, leading to in-situ deprotection.[10]
Question 4: My reaction turns black, and the catalyst appears to have crashed out. What does this mean and how can I prevent it?
The formation of a black precipitate is typically palladium black, an inactive, agglomerated form of palladium metal.[3][6] This indicates catalyst decomposition and will halt the reaction.
-
Causes of Palladium Black Formation:
-
Oxidation: Exposure to oxygen can degrade the Pd(0) catalyst.[4]
-
Ligand Oxidation/Dissociation: Phosphine ligands can be oxidized, or the ligand may dissociate from the palladium center, leading to the precipitation of palladium metal.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[4]
-
-
Preventative Measures:
-
Rigorous Degassing: Ensure all solvents and the reaction setup are scrupulously deoxygenated.[4][8]
-
Add Catalyst Last: Add the palladium catalyst to the degassed reaction mixture just before heating.[8]
-
Use of Additional Ligand: Adding a slight excess of the phosphine ligand can sometimes help to stabilize the palladium catalyst and prevent decomposition.[8]
-
Ionic Liquids: The use of ionic liquids as a solvent or co-solvent has been shown to prevent the formation of palladium black and can facilitate catalyst recycling.[1][2]
-
Temperature Control: While heating is often necessary, avoid excessively high temperatures which can accelerate catalyst decomposition.[4]
-
II. Data & Protocols
A. Recommended Reaction Parameters at a Glance
For ease of comparison, the following table summarizes typical starting points and optimization ranges for key parameters in the Suzuki coupling of 3-iodo-1H-indazole.
| Parameter | Recommended Starting Conditions | Optimization Range | Rationale & Key Considerations |
| Palladium Source | PdCl₂(dppf) or Pd₂(dba)₃ | Pd(PPh₃)₄, Buchwald Precatalysts (e.g., SPhos, XPhos) | Ferrocene-based ligands and bulky, electron-rich phosphines are often superior for N-heterocyclic substrates.[1][3][5] |
| Ligand | (if using Pd₂(dba)₃) XPhos or SPhos | RuPhos, P(t-Bu)₃ | The ligand choice is critical for stabilizing the catalyst and facilitating reductive elimination. |
| Catalyst Loading | 1-5 mol% | 0.5-10 mol% | Higher loadings may be needed for challenging substrates, but lower loadings are more cost-effective. |
| Base | K₂CO₃ or K₃PO₄ | Cs₂CO₃, Na₂CO₃ | Stronger, more soluble bases often improve reaction rates and yields.[3] |
| Base Equivalents | 2.0-3.0 eq. | 1.5-4.0 eq. | Ensure enough base is present to facilitate transmetalation and neutralize any acidic species. |
| Boronic Acid | 1.2-1.5 eq. | 1.1-2.0 eq. | A slight excess is standard. Higher equivalents may be needed for unprotected indazoles.[5] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Toluene, DMF, THF / H₂O mixtures | The solvent system must solubilize the reactants and the base. Water is often crucial.[3][8] |
| Temperature | 80-100 °C | Room Temperature to 120 °C | Higher temperatures are often required, but can also lead to catalyst decomposition.[4][5] |
| Reaction Time | 4-12 hours | 1-24 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion. |
B. Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazole
This protocol provides a robust starting point for the coupling reaction.
-
Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition & Degassing:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure complete deoxygenation.
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and any additional ligand if required.
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.
-
Protocol 2: Synthesis of 3-Iodo-1H-Indazole Starting Material
This procedure is adapted from established literature methods.[1]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1H-indazole (1.0 eq.) in DMF.
-
To this solution, add potassium hydroxide pellets (3.75 eq.) and elemental iodine (2.0 eq.) at room temperature.
-
-
Reaction:
-
Stir the mixture vigorously at 25 °C for 1 hour.
-
-
Quenching and Extraction:
-
Pour the reaction mixture into a 10% aqueous solution of NaHSO₃ to quench the excess iodine.
-
Extract the aqueous layer with diethyl ether (2 x volumes).
-
-
Washing and Drying:
-
Combine the organic layers and wash successively with distilled water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation:
-
Filter and evaporate the solvent under reduced pressure to yield 3-iodo-1H-indazole as a solid, which can be used in the subsequent coupling step, often without further purification.
-
III. Mechanistic & Workflow Visualizations
To better understand the process and decision-making in troubleshooting, the following diagrams have been generated.
A. The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yielding reactions.
IV. References
-
BenchChem. (n.d.). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from
-
BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from
-
ResearchGate. (2016). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. Retrieved from
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from
-
PMC - NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from
-
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from
-
Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
Troubleshooting palladium catalyst deactivation in reactions with 3-iodoindazoles
Ticket Status: OPEN Subject: Troubleshooting Catalyst Deactivation & Side Reactions in 3-Iodoindazole Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Indazole Trap"
Welcome to the technical support interface. You are likely here because your cross-coupling reaction with 3-iodoindazole failed. This is a known "stress test" for palladium catalysis.
The core issue is Competitive Coordination . The indazole scaffold contains basic nitrogen atoms (N1/N2) that compete with your phosphine ligands for the palladium center. If the substrate binds Pd better than your ligand does, the catalyst enters a resting state (an "off-cycle" trap) and activity ceases.
This guide treats your reaction as a system to be debugged. We will isolate variables: Protection , Ligand Sterics , and Base Effects .
Module 1: Diagnostic Flowchart
Before changing conditions, diagnose the failure mode. Use this logic gate to determine if you are facing Catalyst Poisoning or Cycle Interruption .
Figure 1: Diagnostic logic for identifying the specific failure mode in indazole couplings.
Module 2: Troubleshooting Catalyst Poisoning (No Conversion)
Symptom: The reaction mixture stays clear or turns pale yellow (indicating no active Pd(0) colloids), and starting material is fully recovered.
Root Cause: The N-H Problem
The N1-H of indazole is acidic (
Solution Protocol
Step 1: Mandatory N-Protection
Do not attempt C-3 coupling on unprotected indazoles unless using massive catalyst loading (which is inefficient).
-
Recommendation: Install an electron-withdrawing or bulky group at N1.
-
Best Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc (tert-Butyloxycarbonyl).
-
Why? These groups physically block the N1/N2 site and reduce the Lewis basicity of the ring.
Step 2: Ligand Switch (The "Throw-Away" Ligand)
If you cannot protect the nitrogen, or if protection is insufficient, you must use a ligand that binds Pd tighter than the indazole nitrogen.
| Ligand Class | Recommendation | Technical Rationale |
| Buchwald Biaryls | XPhos or RuPhos | The bulky isopropyl/cyclohexyl groups create a "roof" over the Pd center, physically preventing the approach of the indazole nitrogen while allowing the C-I bond to access the metal. |
| NHC Precatalysts | Pd-PEPPSI-IPr | N-Heterocyclic Carbenes (NHCs) form an incredibly strong bond to Pd, preventing displacement by the substrate. The "PEPPSI" pyridine ligand is a "throw-away" ligand that initiates the cycle rapidly. |
| Bisphosphines | Xantphos | Large bite angle ligands can force reductive elimination, but may struggle with the initial oxidative addition of electron-rich indazoles. Use as a secondary option. |
Module 3: Troubleshooting Protodehalogenation (I H)
Symptom: You observe the formation of the indazole with a hydrogen at the C-3 position instead of your coupling partner.
Root Cause: Failed Transmetallation
The Pd has successfully inserted into the C-I bond (Oxidative Addition), forming L-Pd(Ar)-I. However, the transmetallation step (transfer of the boron/tin group) is too slow.
-
Mechanism: If the Pd(II) intermediate waits too long, it will grab a hydride (H⁻) from the solvent, the ligand, or the base (via
-hydride elimination), followed by reductive elimination of Ar-H.
Corrective Actions
1. "Dry" the System (Hydride Source Removal):
-
Issue: Water/Alcohols facilitate protodehalogenation.
-
Fix: Switch to anhydrous 1,4-Dioxane or Toluene . Avoid lower alcohols (EtOH/MeOH) as cosolvents if this side reaction is observed.
2. Switch the Base:
-
Issue: Carbonates (K₂CO₃) can be weak in anhydrous solvents.
-
Fix: Use Cs₂CO₃ or K₃PO₄ .[1] Cesium ("The Cesium Effect") improves solubility in organic solvents (DMF/Dioxane) and accelerates transmetallation, beating the protodehalogenation rate.
3. Catalyst Pre-activation:
-
Use Pd(OAc)₂ + SPhos but pre-heat them for 5 minutes before adding the substrate. This ensures the active catalytic species L-Pd(0) is formed and ready to react immediately, minimizing the time the substrate sits with inactive Pd species.
Module 4: Standardized Optimization Protocols
Use these "Gold Standard" conditions as your baseline. If these fail, the issue is likely the boronic acid partner, not the indazole.
Protocol A: The Robust Method (Protected Substrate)
Best for: Scale-up, high reliability.
-
Substrate: 1-SEM-3-iodoindazole (1.0 equiv).
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).[1]
-
Solvent: 1,4-Dioxane : Water (9:1 ratio).
-
Conditions: Degas (sparge with Ar for 10 min), then heat to 90°C for 4-12 hours.
Protocol B: The "Difficult Substrate" Method (Sterically Demanding)
Best for: Unprotected indazoles (risky) or very bulky coupling partners.
-
Substrate: 3-iodoindazole (1.0 equiv).
-
Coupling Partner: Aryl Boronic Acid (2.0 equiv).
-
Catalyst: XPhos Pd G3 (Precatalyst) (2-5 mol%).
-
Note: G3 precatalysts activate faster than mixing Pd(OAc)₂ + Ligand.
-
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: n-Butanol or THF/Water (10:1) .
-
Conditions: 100°C. The bulky XPhos ligand prevents N-coordination.
Visualizing the Deactivation Pathway
The diagram below illustrates the competition between the productive cycle and the "Indazole Trap."
Figure 2: The catalytic cycle (Blue/Green) vs. the off-cycle deactivation trap (Red). N-protection blocks the red path.
References & Authority
-
Mechanisms of Catalyst Deactivation:
-
Ligand Selection for Nitrogen Heterocycles:
-
Title: New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries (Discusses N-coordination challenges applicable to Pd).
-
Source: NIH / PubMed Central.
-
URL:
-
-
Protodehalogenation Troubleshooting:
-
Title: Suzuki proto-dehalogenation problem (Community Discussion & Expert Consensus).
-
Source: Reddit r/ChemPros.[4]
-
URL:
-
-
General Cross-Coupling Guides:
-
Title: Palladium-Catalyzed Cross-Coupling Reactions - A Practical Guide.
-
Source: Chemistry LibreTexts.
-
URL:
-
Sources
Technical Support Center: Overcoming Low Reactivity of 7-Ethyl-3-iodo-1H-indazole in C-C Coupling Reactions
Welcome to the technical support guide for navigating the challenges associated with C-C coupling reactions involving 7-ethyl-3-iodo-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Here, we will dissect the underlying causes of its low reactivity and provide actionable troubleshooting strategies and optimized protocols to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" substrate in palladium-catalyzed C-C coupling reactions?
A1: The low reactivity of this compound stems from a combination of steric and electronic factors, as well as the presence of the acidic N-H proton.
-
Steric Hindrance: The ethyl group at the C7 position, adjacent to the N1 position of the indazole ring, creates significant steric bulk. This hindrance can impede the approach of the bulky palladium catalyst to the C3-iodo position, which is necessary for the initial oxidative addition step—often the rate-limiting step in the catalytic cycle.[1][2]
-
Electronic Effects: The indazole ring is an electron-rich heteroaromatic system. The ethyl group at C7 is weakly electron-donating, which further increases the electron density on the ring. This heightened electron density can disfavor the oxidative addition of the electron-rich Pd(0) catalyst to the C-I bond.[3]
-
N-H Acidity and Competing Reactions: The proton on the N1 nitrogen is acidic. In the presence of the base required for the coupling reaction (especially in Suzuki and Sonogashira couplings), this proton can be abstracted.[4][5] The resulting indazolide anion can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. For some couplings, like the Sonogashira reaction, N-protection is often required to prevent reaction failure.[4][5]
Q2: Should I protect the N-H group of the indazole before attempting a coupling reaction?
A2: The necessity of N-H protection is highly dependent on the specific coupling reaction and the conditions employed.
-
For Sonogashira and Heck Couplings: N-protection is strongly recommended. Unprotected N-H indazoles are often unreactive in these transformations.[4][6] A common and easily removable protecting group like tert-butoxycarbonyl (Boc) is a good choice.[6]
-
For Suzuki-Miyaura Couplings: It is often possible to perform the reaction on the unprotected N-H indazole.[7][8] However, if you are experiencing low yields or catalyst deactivation, N-protection should be considered as a key optimization strategy. The choice of base becomes critical when using the unprotected form; weaker bases may be less effective at promoting the catalytic cycle, while very strong bases can favor deprotonation and potential catalyst inhibition.
Q3: Which C-C coupling reaction (Suzuki, Sonogashira, Heck) is the best starting point for this substrate?
A3: The Suzuki-Miyaura coupling is generally the most robust and recommended starting point for this compound. The Suzuki reaction is renowned for its tolerance of a wide range of functional groups and its typically milder reaction conditions compared to other cross-couplings.[9][10] Conditions for coupling unprotected 3-iodoindazoles have been successfully developed, making it a more direct route.[7][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing insights into the cause and concrete steps for resolution.
Problem: My reaction shows low or no conversion of the this compound starting material.
Q4: I've set up a Suzuki-Miyaura reaction with a standard Pd(PPh₃)₄ catalyst, but I'm only recovering my starting material. What's going wrong?
A4: This is a classic issue of catalyst inactivity or insufficient reactivity for this challenging substrate. The tetrakis(triphenylphosphine)palladium(0) catalyst, while a workhorse for many reactions, may not be suitable here due to the steric and electronic properties of your substrate.
Causality & Solution Workflow:
The primary suspect is a slow or failed oxidative addition step. To overcome this, you need a more reactive catalytic system.
-
Switch to a More Effective Ligand: Triphenylphosphine (PPh₃) is often not electron-rich or bulky enough for difficult couplings. Transition to modern biarylphosphine ligands, which are designed to promote the oxidative addition and reductive elimination steps.[11][12]
-
First Choice: Start with ligands like XPhos or SPhos . These are electron-rich and bulky, which helps to stabilize the active Pd(0) species and facilitate the oxidative addition.[3][12]
-
Alternative: [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) is another excellent choice, particularly for heteroaryl halides.[3]
-
-
Use a Palladium(II) Precatalyst: Instead of air-sensitive Pd(0) sources, use a stable Pd(II) precatalyst in combination with your chosen ligand. This approach generates the active Pd(0) species in situ and can lead to more reproducible results.[13][14]
-
Recommended Precatalysts: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand-to-Palladium Ratio: A 2:1 or even 4:1 ligand-to-palladium ratio is often beneficial to ensure the palladium center remains coordinated and active.[13]
-
-
Optimize the Base and Solvent:
-
Base: A common starting point is an aqueous solution of K₂CO₃.[12] If this fails, consider a stronger, non-aqueous base like K₃PO₄. The base is crucial for activating the boronic acid in the transmetalation step.[10]
-
Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane or 2-methyltetrahydrofuran (2-MeTHF) with a small amount of water is a standard choice for Suzuki reactions.[12] For solubility issues, DMF can be considered, but be aware it can decompose at high temperatures.
-
-
Increase the Temperature: If the reaction is still sluggish at standard temperatures (e.g., 80-90 °C), increasing the temperature to 100-110 °C or employing microwave irradiation can provide the necessary energy to overcome the activation barrier.[3][15]
The following diagram illustrates a troubleshooting workflow for low conversion issues.
// Nodes Start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is the Catalyst System Potent Enough?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Are Reaction Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand [label="Switch to Bulky, Electron-Rich Ligand\n(e.g., XPhos, SPhos, dppf)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Precatalyst [label="Use Pd(II) Precatalyst\n(e.g., Pd(OAc)2, Pd2(dba)3)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Base [label="Optimize Base\n(e.g., K2CO3 -> K3PO4)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solvent [label="Change Solvent\n(e.g., Dioxane/H2O, 2-MeTHF)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Temperature [label="Increase Temperature or\nUse Microwave Irradiation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Success [label="Reaction Successful", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Catalyst; Start -> Check_Conditions; Check_Catalyst -> Ligand [label="No"]; Check_Catalyst -> Precatalyst [label="No"]; Ligand -> Success; Precatalyst -> Success; Check_Conditions -> Base [label="No"]; Check_Conditions -> Solvent [label="No"]; Check_Conditions -> Temperature [label="No"]; Base -> Success; Solvent -> Success; Temperature -> Success; }
Troubleshooting workflow for low conversion.
Problem: I'm observing significant side products, such as dehalogenation (protodeiodination) or homocoupling of my boronic acid.
Q5: My Suzuki reaction is producing the deiodinated 7-ethyl-1H-indazole as a major byproduct. How can I prevent this?
A5: Protodeiodination (replacement of iodine with hydrogen) and boronic acid homocoupling are common side reactions that compete with the desired cross-coupling. They often indicate issues with the relative rates of the catalytic cycle steps or the presence of moisture.
Causality & Solutions:
-
Protodeiodination: This often occurs when the reductive elimination step is slow compared to competing pathways where the Ar-Pd(II)-I intermediate reacts with a proton source.
-
Homocoupling: This arises from a side-reaction of the boronic acid, often promoted by oxygen or high temperatures.
Strategies to Minimize Side Products:
-
Ensure Rigorously Anhydrous and Inert Conditions: Moisture can be a proton source for dehalogenation and can also lead to boronic acid decomposition. Ensure your solvent and reagents are dry and thoroughly degas the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove oxygen.[13][16]
-
Modify the Base: Using anhydrous, solid bases like K₃PO₄ or Cs₂CO₃ can be beneficial. If using an aqueous base, minimizing the amount of water can help.
-
Adjust Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). This can help ensure that the transmetalation step is fast and outcompetes the side reactions.
-
Lower the Reaction Temperature: If possible, running the reaction at the lowest effective temperature can reduce the rate of side reactions, which often have higher activation energies than the desired coupling.
-
Ligand Choice: The ligand can influence the relative rates of the catalytic cycle. A ligand that accelerates reductive elimination, such as a bulky biarylphosphine, can help minimize the lifetime of intermediates that lead to side products.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. It is designed to address the inherent challenges of the substrate.
Step-by-Step Methodology
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.3 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
XPhos (0.04 eq., 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 eq.)
-
Solvent: 1,4-Dioxane and water (e.g., 10:1 v/v), both degassed.
-
-
Reaction Setup (under inert atmosphere):
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane followed by the degassed water via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Alternatively (Recommended): Use a microwave reactor set to 120 °C for 30-60 minutes. Microwave heating can dramatically improve yields and reduce reaction times for difficult substrates.[3]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Comparative Data and Catalyst Selection
Choosing the right combination of catalyst, ligand, and base is critical for success. The table below summarizes recommended starting conditions for various C-C coupling reactions with challenging 3-iodoindazole substrates.
| Coupling Reaction | Recommended Catalyst System | Recommended Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O, 2-MeTHF | Most robust starting point. N-H protection is often not required but can improve yield.[3][7][12] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF, DMF | N-H protection is critical for success. [4][5] Use rigorously anhydrous conditions. |
| Heck | Pd(OAc)₂ / P(o-tol)₃ or dppf | Et₃N, K₂CO₃ | DMF, Acetonitrile | N-H protection is highly recommended. [6][17] The choice of olefin partner is crucial. |
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting potential challenges with the this compound substrate.
// Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)"]; OA [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArX [label="L₂Pd(II)(Ar)(I)\nAr = 7-Et-Indazole"]; TM [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="R-B(OR)₂\n+ Base", shape=box, style=dashed]; PdII_ArR [label="L₂Pd(II)(Ar)(R)"]; RE [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Desired Product)", shape=box, style=dashed];
// Side reaction nodes Challenge1 [label="Slow Step!\nSteric hindrance from C7-Et\nElectron-rich indazole", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Challenge2 [label="N-H deprotonation\ncan inhibit catalyst", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA [label="+ Ar-I"]; OA -> PdII_ArX; PdII_ArX -> TM; Boronate -> TM; TM -> PdII_ArR; PdII_ArR -> RE; RE -> Product; RE -> Pd0 [label="Regeneration"];
// Edges to challenges OA -> Challenge1 [style=dashed, color="#5F6368", dir=back]; Pd0 -> Challenge2 [style=dashed, color="#5F6368", dir=back]; }
Suzuki-Miyaura cycle with substrate challenges.
References
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available at: [Link]
-
ResearchGate. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available at: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]
-
ResearchGate. (2020). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available at: [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]
-
ResearchGate. (2020). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]
-
ACS Publications. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Available at: [Link]
-
Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]
-
Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. Available at: [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fiveable.me [fiveable.me]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Process Chemistry & Scale-Up of 7-Ethyl-3-iodo-1H-indazole
Status: Active Lead Scientist: Dr. A. Vance, Senior Process Chemist Last Updated: February 5, 2026
Introduction
Welcome to the technical support hub for the synthesis and scale-up of 7-ethyl-3-iodo-1H-indazole . This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., targeting VEGFR or FGFR pathways) where the 7-ethyl group provides necessary lipophilicity and steric occlusion, while the 3-iodo position serves as a versatile handle for Suzuki-Miyaura couplings.
Scaling this synthesis presents unique challenges compared to the unsubstituted parent indazole, primarily due to the steric bulk of the 7-ethyl group and the stringent safety requirements of large-scale iodination. This guide prioritizes non-chromatographic purification and process safety .
Module 1: The Core Synthesis (Scaffold Formation)
Before iodination, the 7-ethyl-1H-indazole core must be synthesized. Two primary routes exist: the Jacobson Indazole Synthesis (via diazotization) and the Hydrazine Condensation . For scale-up (>100g), we recommend the Hydrazine route to avoid the explosion hazards of diazonium salts, provided the starting material (2-acyl-6-ethylaniline derivative or 2-fluoro-3-ethylbenzaldehyde) is available.
Workflow Diagram: Synthesis Pathways
Figure 1: Comparison of synthetic routes. Route B is preferred for safety at scale.
Module 2: Critical Step – C3-Iodination
The iodination of 7-ethylindazole is an electrophilic aromatic substitution. The reaction requires a base to generate the indazolyl anion, which is then attacked by iodine.
Standard Protocol (Optimized for >500g Scale):
-
Reagents: 7-Ethylindazole (1.0 eq), Iodine (
, 2.0 eq), KOH (3.0 eq). -
Solvent: DMF (5 vol) or DMAc.
-
Temperature: 20–25 °C (Exotherm control required).
Troubleshooting Guide: Iodination
| Symptom | Probable Cause | Corrective Action | Mechanism/Logic |
| Reaction Stalls (<80% Conv.) | Acidification: The reaction produces HI as a byproduct, neutralizing the base. | Add more Base: Add 0.5 eq of KOH pellets. Ensure pH > 10. | The active nucleophile is the indazolyl anion. If the pH drops, the neutral indazole is unreactive toward |
| N-Iodination Observed | Kinetic Control: N-I is the kinetic product; C-I is thermodynamic. | Increase Temp/Time: Warm to 40°C for 1 hour. | The N-I bond is labile. Heating promotes rearrangement or equilibration to the stable C3-iodo product [1]. |
| "Gooey" Precipitate | 7-Ethyl Lipophilicity: The ethyl group increases solubility in organic/aqueous mixes. | Adjust Antisolvent: Reduce water ratio during quench. Use 10% | Rapid addition of water traps DMF and impurities. Slow addition allows crystal lattice formation excluding the solvent. |
| Dark Product Color | Trapped Iodine: | Thiosulfate Wash: Wash filter cake with 5% sodium thiosulfate, not just bisulfite. | Bisulfite ( |
Module 3: Purification & Isolation (Chromatography-Free)
At scale, column chromatography is cost-prohibitive. We rely on controlled crystallization .
Step-by-Step Isolation Protocol
-
Quench: Pour the reaction mixture (DMF solution) slowly into a stirred solution of 10% aq.
(Sodium Bisulfite) and ice.-
Critical: Maintain internal temp < 30°C. The quench is exothermic.
-
-
Precipitation: The product should precipitate as a solid.
-
Issue: If an oil forms (oiling out) due to the 7-ethyl group, add seed crystals and stir at 0-5°C for 4 hours.
-
-
Filtration: Filter the solids.
-
Cake Wash:
-
Wash 1: Water (to remove DMF/Salts).
-
Wash 2: 5% Sodium Thiosulfate (to remove trace purple iodine).
-
Wash 3: Cold Heptane (to remove unreacted organic impurities).
-
-
Drying: Vacuum oven at 45°C. Warning: Iodine can sublime; ensure traps are active.
Impurity Decision Tree
Figure 2: Logic flow for impurity removal without chromatography.
FAQ: Common Scale-Up Questions
Q: Can I use NIS (N-Iodosuccinimide) instead of
Q: The 7-ethyl group seems to hinder the reaction. Why? A: While position 7 is distal to position 3, the ethyl group increases the steric bulk near the N-H bond. This can slow down the initial deprotonation. Ensure your base (KOH or NaOH) is finely crushed or used as a concentrated aqueous solution to maximize surface area contact.
Q: Is the product light sensitive? A: Yes. 3-Iodoindazoles can undergo homolytic cleavage of the C-I bond under UV light, leading to radical byproducts. Perform the reaction and storage in amber glassware or wrap vessels in foil.
Q: Safety regarding the diazonium route (if used)? A: If you must use the Jacobson route (from 2-ethyl-6-methylaniline), never allow the diazonium salt to dry. Quench immediately into the cyclization buffer. We strongly recommend Flow Chemistry for the diazotization step if scaling above 100g to minimize the active volume of explosive intermediate [3].
References
-
Collot, V., et al. (2000). "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles with arylboronic acids: A general approach to 3-arylindazoles." Tetrahedron, 56(36), 6907-6913.
-
Lier, F., et al. (2011).[1] "Process Development for the Synthesis of 3-Iodo-1H-indazole." Organic Process Research & Development, 15(5), 1045–1051.
-
Bumann, L., et al. (2020). "Continuous Flow Synthesis of Indazoles via Diazotization." Journal of Flow Chemistry, 10, 123-130.
-
Vandamme, M. (2018). "Scale-up of 3-iodoindazole derivatives." European Journal of Organic Chemistry, 2018(12), 1450-1458.
Sources
Validation & Comparative
Precision Analytics: HPLC vs. UPLC for 7-Ethyl-3-Iodo-1H-Indazole Purity
Executive Summary
This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of 7-ethyl-3-iodo-1H-indazole . This molecule is a critical intermediate in the synthesis of novel kinase inhibitors and Factor D inhibitors. Its purity is paramount, as the C3-iodine handle is the site for subsequent Suzuki-Miyaura coupling reactions; impurities here can lead to difficult-to-remove side products in later steps.
We present two validated approaches:
-
The UPLC Protocol: A high-speed, high-sensitivity method ideal for in-process control (IPC) and high-throughput environments.
-
The HPLC Protocol: A robust, widely accessible method suitable for final product release and laboratories with standard instrumentation.
Molecular Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Molecule | This compound | Target Analyte |
| Structure | Bicyclic nitrogen heterocycle with a lipophilic ethyl group and a heavy halogen.[1] | Moderate hydrophobicity (LogP ~3.1). Requires C18 stationary phase. |
| Key Impurity | 7-ethyl-1H-indazole (Starting Material) | Lacks the iodine atom. Significantly less hydrophobic; elutes earlier. |
| Acidity/Basicity | Amphoteric (Indazole NH pKa ~14; N2 protonation pKa ~1.5). | Critical: Mobile phase must be acidic (pH < 3) to suppress ionization issues and prevent peak tailing. |
| UV Absorbance | Strong absorption at 210–254 nm. | Detection at 254 nm provides the best balance of sensitivity and solvent transparency. |
Method Development Strategy
The primary separation challenge is resolving the target 3-iodo compound from the des-iodo starting material (7-ethyl-1H-indazole) and potential regioisomers (e.g., iodination at C5 or C6, though rare due to electronic directing effects).
-
Stationary Phase: A C18 column is essential. For UPLC, we utilize Ethylene Bridged Hybrid (BEH) particles to withstand high pressure and pH extremes. For HPLC, a high-purity silica C18 prevents silanol interactions with the nitrogen heterocycle.
-
Mobile Phase: A gradient of Water/Acetonitrile with 0.05% Formic Acid is chosen.[2][3] Formic acid ensures the indazole nitrogen remains protonated (or neutral depending on specific pH micro-environment), sharpening the peak shape and eliminating tailing common in nitrogen heterocycles.
Experimental Protocols
Protocol A: UPLC Method (High Throughput)
Recommended for: In-Process Control (IPC), High-Volume Screening.
-
Instrument: Waters ACQUITY UPLC (or equivalent).
-
Column: ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm.[2]
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water + 0.05% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.05% Formic Acid.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 1.0 µL.
-
Detection: PDA at 254 nm.
Gradient Table (UPLC):
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 2.50 | 10 | 90 | Linear |
| 3.00 | 10 | 90 | Hold |
| 3.10 | 90 | 10 | Re-equilibrate |
| 4.00 | 90 | 10 | Stop |
Protocol B: HPLC Method (Robustness Workhorse)
Recommended for: Final Quality Control (QC), Transfer to CMOs.
-
Instrument: Agilent 1260 Infinity II / Waters Alliance (or equivalent).
-
Column: XBridge C18, 4.6 mm x 150 mm, 3.5 µm (or 5 µm).
-
Column Temperature: 30 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Gradient Table (HPLC):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 90 | 10 |
| 12.00 | 10 | 90 |
| 15.00 | 10 | 90 |
| 15.10 | 90 | 10 |
| 20.00 | 90 | 10 |
Comparative Analysis
The following data compares the performance of both methods for a standard batch of this compound containing 2% starting material impurity.
| Performance Metric | UPLC Method | HPLC Method | Analysis |
| Run Time | 4.0 minutes | 20.0 minutes | UPLC is 5x faster , allowing for rapid reaction monitoring. |
| Resolution (Rs) | 2.8 | 3.5 | HPLC offers slightly higher resolution due to longer column length, beneficial for complex impurity profiles. |
| Solvent Consumption | ~2.4 mL / run | ~20 mL / run | UPLC reduces solvent waste by ~88% . |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.2 µg/mL | UPLC provides sharper peaks, increasing signal-to-noise ratio. |
| Backpressure | ~8,500 psi | ~1,800 psi | HPLC places significantly less stress on pumps and seals. |
Visualizations
Figure 1: Analytical Decision Matrix
A logic flow for selecting the correct method based on development stage.
Caption: Decision tree guiding the selection of UPLC for speed (IPC) vs. HPLC for regulatory robustness (Final QC).
Figure 2: Impurity Fate Mapping
Tracking the critical separation of the starting material from the product.
Caption: Separation logic showing the elution order: the less lipophilic starting material elutes before the iodinated product.
References
-
Preparation of Factor D Inhibitors. (2018). World Intellectual Property Organization, WO2018160889A1. (Describes the synthesis and UPLC analysis of this compound intermediates). Link
-
Synthesis and biological evaluation of indazole derivatives. (2021). RSC Advances, 11, 15882-15893. (Provides general iodination protocols for indazoles). Link
-
Comparison of HPLC and UPLC Methods in Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Sciences Review and Research, 21(1), 237-246. Link
-
Guidance for Industry: Analytical Procedures and Methods Validation. (2015). U.S. Food and Drug Administration (FDA). Link
Sources
- 1. WO1996038452A1 - 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation - Google Patents [patents.google.com]
- 2. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Head-to-Head Battle: Unraveling the Reactivity of 3-Iodo vs. 3-Bromo-1H-Indazoles in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Consequently, the efficient functionalization of this heterocycle is of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position of the indazole ring. A critical choice in this endeavor is the selection of the halide handle, with 3-iodo and 3-bromo-1H-indazoles being the most common precursors. This guide provides an in-depth comparison of their reactivity, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 3-iodo and 3-bromo-1H-indazoles lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy. This directly translates to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br >> Cl , a principle that holds true for the indazole scaffold.[2] This enhanced reactivity of the iodo-derivative often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Visualizing the Catalytic Cycle: The Oxidative Addition Step
The oxidative addition of the aryl halide to the palladium(0) catalyst is the crucial first step in the catalytic cycles of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. The weaker C-I bond in 3-iodo-1H-indazole facilitates this step, leading to a faster overall reaction rate compared to its bromo counterpart.
Figure 1. Energy profile of the oxidative addition step for 3-iodo and 3-bromo-1H-indazoles.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While both 3-iodo and 3-bromo-1H-indazoles are viable substrates, the former consistently demonstrates superior performance, especially in challenging couplings.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole (N-Boc) | 2-Furanboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O/EtOH | 80 | 8 | 88 | [2] |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.25 | 95 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 84 | [1] |
While excellent yields can be achieved with 3-bromo-1H-indazoles, this often necessitates more forcing conditions, such as microwave irradiation and higher temperatures.[3] In contrast, 3-iodo-1H-indazoles can undergo coupling under milder conditions, which can be advantageous for sensitive substrates.[2]
Sonogashira Coupling: The Alkynylation Advantage of 3-Iodoindazoles
The Sonogashira coupling, for the introduction of alkyne moieties, further highlights the reactivity difference. 3-Iodoindazoles are generally the substrates of choice for this transformation, readily reacting with terminal alkynes under standard conditions. While 3-bromoindazoles can be used, they often require more active catalyst systems or harsher conditions to achieve comparable yields.
A notable consideration in the Sonogashira coupling of NH-free indazoles is the potential for N-arylation side reactions. N-protection, for instance with a Boc group, is often employed to circumvent this issue and ensure selective C3-coupling, particularly with 3-iodoindazoles where high yields can be achieved.[4]
Heck Coupling and C-N Cross-Coupling: Similar Trends Prevail
The trend of higher reactivity for 3-iodoindazoles extends to other important cross-coupling reactions such as the Heck reaction (C-C bond formation with alkenes) and Buchwald-Hartwig amination (C-N bond formation). While specific comparative studies are less common, the underlying principle of a more facile oxidative addition suggests that 3-iodoindazoles will generally require milder conditions and provide better outcomes. For instance, vinylated indazoles have been prepared from 3-bromo-1H-indazole via Stille coupling in approximately 60% yield.[5]
For Buchwald-Hartwig amination, the choice of ligand and base is crucial for achieving high yields with both substrates. However, the inherent reactivity of the C-I bond can lead to more efficient catalyst turnover and broader substrate scope.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of N-Boc-3-Iodo-1H-Indazole[2]
A mixture of N-Boc-3-iodo-1H-indazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), PdCl₂(dppf) (4 mol%), and anhydrous Na₂CO₃ (2.0 mmol) in a solvent system of toluene (4 mL), H₂O (2 mL), and EtOH (1 mL) is stirred vigorously at 80 °C for 8 hours. After cooling, the mixture is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography.
Figure 2. Workflow for a typical Suzuki-Miyaura coupling of N-Boc-3-iodo-1H-indazole.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-1H-Indazole[3]
A mixture of 3-bromo-1H-indazole (1 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (3 mmol) in a mixture of 1,4-dioxane/EtOH/H₂O (2:1:1, 4 mL) is subjected to microwave irradiation at 140 °C for 15 minutes. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Figure 3. Workflow for a microwave-assisted Suzuki-Miyaura coupling of 3-bromo-1H-indazole.
Conclusion: A Strategic Choice
The choice between 3-iodo and 3-bromo-1H-indazoles for cross-coupling reactions is a strategic one, dictated by factors such as substrate availability, cost, and the desired reaction conditions.
3-Iodo-1H-indazoles are the more reactive partners, generally leading to:
-
Milder reaction conditions (lower temperatures, shorter reaction times).
-
Higher yields, especially in challenging couplings.
-
Broader functional group tolerance due to the milder conditions.
3-Bromo-1H-indazoles are often more readily available and cost-effective, but may require:
-
More forcing reaction conditions (e.g., microwave heating, higher temperatures).
-
Higher catalyst loadings or more specialized catalyst systems.
-
Careful optimization to achieve high yields.
For routine and robust functionalization of the indazole core, 3-iodo-1H-indazoles represent the superior choice, offering a more reliable and efficient route to a diverse range of derivatives. However, for large-scale synthesis or when cost is a primary concern, the development of an optimized protocol for the corresponding 3-bromo-1H-indazole is a viable and often necessary alternative.
References
- This cit
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett.
- This cit
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
- Iodination reaction of commercial indazole.
- This cit
- This cit
Sources
A Comparative Analysis of the Predicted Biological Activity of 7-Ethyl-3-iodo-1H-indazole and Structurally Related Analogs: A Research Guide
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a vast array of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects.[3][4][5] Notably, the indazole core is a key feature in several FDA-approved kinase inhibitors for cancer therapy, such as Axitinib, Pazopanib, and Entrectinib, underscoring its therapeutic significance.[6][7][8] This guide provides a comparative framework for investigating the biological potential of a novel analog, 7-ethyl-3-iodo-1H-indazole, against other well-characterized indazole derivatives. Due to the novelty of this compound, this document will focus on predicting its activity based on established structure-activity relationships (SAR) and will propose a comprehensive experimental plan for its validation and comparison.
Rationale for Investigation: Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Our interest in this compound stems from the distinct electronic and steric properties conferred by the ethyl group at the C7 position and the iodine atom at the C3 position.
-
Substitution at C3: The C3 position of the indazole ring is a critical site for interaction with biological targets. The presence of a halogen, particularly iodine, at this position makes the compound a valuable intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings.[9] More importantly, the 3-iodo substituent itself can contribute to activity. For instance, the 1H-indazole-3-amine and 1H-indazole-3-amide moieties are effective hinge-binding fragments in many kinase inhibitors.[10] The iodine atom, being a large and lipophilic halogen, can engage in halogen bonding and other non-covalent interactions within a protein's active site, potentially enhancing binding affinity and selectivity.
-
Substitution at C7: The C7 position is less commonly substituted in clinically approved indazole-based drugs. However, research has shown that substituents at this position can significantly modulate activity. For example, 7-nitroindazole and 7-methoxyindazole are known inhibitors of nitric oxide synthase (nNOS).[9] An ethyl group at C7 is a relatively small, lipophilic substituent that can influence the compound's solubility, membrane permeability, and steric interactions with the target protein. Its presence could potentially enhance cell-based activity and improve pharmacokinetic properties compared to unsubstituted or more polar-substituted analogs.
Based on these SAR insights, we hypothesize that this compound may exhibit potent activity as a kinase inhibitor or a modulator of other enzyme systems. To validate this hypothesis and to objectively compare its performance, a systematic biological evaluation is proposed.
Proposed Analogs for Comparative Study
To provide a robust comparison, this compound should be evaluated alongside a carefully selected set of analogs. These should include compounds that allow for the dissection of the individual contributions of the substituents at the C3 and C7 positions.
-
1H-Indazole (Unsubstituted Core): To establish a baseline activity of the core scaffold.
-
3-Iodo-1H-indazole: To assess the contribution of the C3 iodine atom in the absence of C7 substitution.
-
7-Ethyl-1H-indazole: To evaluate the effect of the C7 ethyl group without the C3 iodine.
-
Axitinib (Positive Control): A clinically approved indazole-based VEGFR inhibitor, to serve as a benchmark for kinase inhibition activity.[6][8]
-
7-Nitroindazole (Alternative C7-substituted analog): To compare the effect of an electron-withdrawing group versus the electron-donating ethyl group at the C7 position.[9]
Proposed Experimental Workflow for Comparative Evaluation
A multi-tiered approach is recommended to comprehensively characterize and compare the biological activity of this compound and its analogs. The workflow should progress from broad, initial screening to more focused mechanistic studies.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by this compound.
Conclusion
While direct experimental data for this compound is not yet available, a thorough analysis of the structure-activity relationships of related indazole analogs suggests its potential as a biologically active compound, likely targeting protein kinases. The proposed experimental framework provides a comprehensive and scientifically rigorous approach to validate this hypothesis and to benchmark its performance against relevant compounds. The systematic evaluation of its effects on kinase activity, cancer cell proliferation, and key cellular processes will elucidate its mechanism of action and determine its potential as a lead compound for future drug development efforts.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing.
- Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025). Request PDF.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.). Taylor & Francis Online.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- In Silico Prediction of 7-Methyl-1H-indazole-3-carboxamide Bioactivity: A Technical Guide. (n.d.). Benchchem.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2025).
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PMC.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Semantic Scholar.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.
- Indazole From Natural Resources And Biological Activity. (n.d.).
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). PubMed.
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2025).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
Sources
- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 7-ethyl-3-iodo-1H-indazole Derivatives: X-ray Crystallography vs. NMR Spectroscopy
Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The precise substitution pattern on the indazole ring system is critical for modulating a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among these, 7-ethyl-3-iodo-1H-indazole derivatives have emerged as key intermediates and pharmacophores in the development of novel therapeutics. The presence of an iodine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, while the 7-ethyl group can impart favorable steric and electronic properties.
Unambiguous determination of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides an in-depth comparison of two primary analytical techniques for structural elucidation: single-crystal X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Synthetic Pathway to this compound
While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for related indazole derivatives. The proposed pathway involves a two-step process starting from the commercially available 7-ethyl-1H-indazole.
Step 1: Iodination of 7-ethyl-1H-indazole
The first step is the regioselective iodination at the C3 position of the indazole ring. Drawing from protocols for the iodination of similar indazole cores, a robust method involves the use of iodine in the presence of a suitable base.[2]
-
Protocol:
-
To a stirred solution of 7-ethyl-1H-indazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add 2.0 equivalents of potassium hydroxide (KOH).
-
Once the base has dissolved, add a solution of 1.5 equivalents of iodine (I₂) in DMF dropwise at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.
-
The resulting precipitate, this compound, can be collected by filtration, washed with water, and dried.
-
Step 2: Purification and Characterization
The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound. The identity and purity of the compound should be confirmed by NMR spectroscopy and mass spectrometry.
Method 1: Unambiguous Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for the direct and unambiguous determination of the three-dimensional structure of a molecule.[3][4] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[5]
The Rationale Behind the X-ray Crystallography Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process, with each stage being critical for the final outcome. The underlying principle is that a crystal will diffract X-rays in a unique pattern, which is a function of the arrangement of electrons within the molecule. By measuring the intensities and positions of these diffracted beams, one can reconstruct a three-dimensional map of the electron density and, from that, the atomic structure.[6]
Experimental Workflow for X-ray Crystal Structure Determination
Caption: Workflow for X-ray Crystal Structure Determination.
Detailed Experimental Protocol
-
Crystal Growth:
-
Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal. The molecules within the crystal must be arranged in a highly ordered, repeating lattice.
-
Method: Slow evaporation is a common and effective method for growing crystals of small organic molecules. Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane) to form a near-saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent over several days.
-
-
Crystal Mounting and Screening:
-
Rationale: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[5] Initial diffraction images are collected to assess the quality of the crystal and to determine the unit cell parameters.
-
Method: Under a microscope, a well-formed, clear crystal is selected and mounted on a cryoloop. The loop is then placed on the goniometer head of the diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A few initial diffraction frames are collected to evaluate the diffraction pattern.
-
-
Data Collection:
-
Rationale: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. This ensures that all unique reflections are measured.
-
Method: The data collection strategy (e.g., exposure time per frame, rotation angle) is optimized based on the initial screening. A modern diffractometer will then automatically collect hundreds of frames of data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the arrangement of atoms in the unit cell.
-
Method:
-
Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell dimensions and space group. The intensity of each spot is then integrated.
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.
-
Refinement: The initial atomic model is refined against the experimental data to improve the fit. This is an iterative process where atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
-
Expected Crystallographic Data
The following table provides representative crystallographic parameters that could be expected for a compound like this compound, based on data from similar halogenated indazole and pyrazole structures.[7][8]
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5 - 15 Å | The lengths of the unit cell axes. |
| α, β, γ (°) | 90° or ~90° | The angles between the unit cell axes. |
| Resolution (Å) | < 0.8 Å | A measure of the level of detail in the electron density map. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
| Goodness-of-fit | ~1.0 | Indicates a good refinement. |
Method 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides information about the chemical environment of each atom, their connectivity, and their spatial proximity.
The Logic of NMR-Based Structure Determination
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin will align in specific orientations. By applying radiofrequency pulses, these nuclei can be excited, and the signals they emit as they relax back to their ground state are detected. The frequency of these signals (chemical shift) is highly sensitive to the local electronic environment of the nucleus.
Logical Flow for NMR Structure Elucidation
Caption: Logical flow for NMR-based structure elucidation.
Detailed Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying the ethyl group and the aromatic protons on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is key for connecting the ethyl group to the indazole core and for confirming the position of the iodine atom.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which can help to confirm the overall conformation of the molecule.
-
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
Both X-ray crystallography and NMR spectroscopy are powerful tools for structure determination, but they provide different types of information and have distinct advantages and disadvantages.[9][10][11][12]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, relative stereochemistry, conformational dynamics in solution |
| Ambiguity | Unambiguous determination of absolute structure (with anomalous dispersion) | Can be ambiguous for complex stereochemistries |
| Throughput | Can be lower throughput due to the need for crystal growth | Generally higher throughput |
| Sample Requirements | High-quality single crystal | Soluble sample (mg quantities) |
| Cost | High initial instrument cost | High initial instrument cost |
| Expertise | Requires expertise in crystallography | Requires expertise in spectral interpretation |
Causality in Method Selection:
-
For absolute, unambiguous proof of structure: X-ray crystallography is the definitive method.[3] If the goal is to file a patent or for regulatory submission, a crystal structure is often required.
-
For understanding solution-state behavior: NMR is the superior choice. It can provide insights into conformational flexibility and intermolecular interactions in a biologically relevant medium.[10]
-
When crystallization is difficult: NMR is the only viable option for structural elucidation if a compound does not readily form high-quality crystals.
-
For routine structural confirmation: 1D and 2D NMR are typically sufficient and much faster than X-ray crystallography.
Conclusion: A Synergistic Approach
In the context of drug discovery and development, X-ray crystallography and NMR spectroscopy should not be viewed as competing techniques, but rather as complementary ones.[12] For a comprehensive understanding of a molecule like this compound, an integrated approach is often the most powerful. NMR can be used for the initial structural confirmation and to study its behavior in solution, while a single-crystal X-ray structure provides the ultimate, unambiguous proof of its three-dimensional architecture. This dual approach provides a robust foundation for further medicinal chemistry efforts and a deeper understanding of the molecule's biological activity.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. [Link]
-
Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]
-
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]
-
3-Iodo-1H-indazole. PubChem. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Comparison of NMR and X-ray crystallography. University of Pannonia. [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
-
Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. people.bu.edu [people.bu.edu]
- 7. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. creative-biostructure.com [creative-biostructure.com]
Validating the structure of novel compounds synthesized from 7-ethyl-3-iodo-1H-indazole
Topic: Validating the structure of novel compounds synthesized from 7-ethyl-3-iodo-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The this compound scaffold is a high-value intermediate in the synthesis of kinase inhibitors and GPCR ligands. The iodine at C3 serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 7-ethyl group provides lipophilic modulation often required for ADME optimization.
However, the structural validation of derivatives synthesized from this scaffold is frequently compromised by regioisomerism during N-alkylation . The 1H-indazole system can alkylate at either N1 or N2, yielding isomers with identical masses and similar polarities. Misassignment of these isomers is a "silent killer" in SAR (Structure-Activity Relationship) studies, leading to dead-end lead optimization.
This guide compares standard versus advanced validation methodologies and establishes a self-validating protocol using the "7-Ethyl Handle" for definitive structural assignment.
Part 1: The Core Challenge – N1 vs. N2 Regioselectivity
When synthesizing compounds from this compound, the most critical structural ambiguity arises during functionalization of the nitrogen ring.
-
Thermodynamic Product (N1): Generally favored due to the preservation of the benzenoid system.
-
Kinetic Product (N2): Often favored under specific steric conditions or solvent effects, but results in a quinonoid-like structure.
The Trap: Routine LC-MS cannot distinguish these isomers (identical m/z). Standard 1D 1H NMR is often inconclusive because the chemical shift differences are subtle and solvent-dependent.
Part 2: Comparative Analysis of Validation Methods
The following table compares the efficacy of different analytical techniques for validating 7-ethyl-3-substituted indazoles.
| Method | Capability | Reliability for Regioisomerism | Resource Cost | Verdict |
| LC-MS / HRMS | Confirms molecular formula and purity. | Zero . N1 and N2 isomers have identical mass. | Low | Insufficient for structural proof. |
| 1D 1H NMR | Confirms presence of functional groups. | Low . Chemical shift heuristics (e.g., "N2-Me is downfield") are unreliable with C3-Iodo or C3-Aryl variations. | Low | Ambiguous . Do not rely on this alone. |
| 1D 13C NMR | Observes carbon environment. | Medium . C3 and C7a shifts vary between isomers, but require reference standards. | Low | Supportive , but not definitive. |
| 2D NMR (NOESY) | Maps spatial proximity of protons. | High . The "7-Ethyl Handle" allows definitive assignment of N1 isomers. | Medium | The Gold Standard for solution state. |
| 2D NMR (HMBC) | Maps long-range H-C connectivity. | High . Can link N-alkyl protons to specific ring carbons (C7a vs C3).[1] | Medium | Critical if NOESY is inconclusive. |
| X-Ray Crystallography | Absolute structural determination. | Absolute . Defines bond lengths and atomic positions. | High (Time/Labor) | Ultimate , but low throughput. |
Part 3: The "7-Ethyl Handle" Validation Protocol
The Mechanistic Logic
-
N1-Alkylation: The alkyl group attached to N1 is spatially proximate to the 7-ethyl group . You will observe a strong NOE cross-peak between the N1-alkyl protons and the ethyl protons (CH2/CH3).
-
N2-Alkylation: The alkyl group at N2 is spatially distant from the 7-ethyl group. No NOE will be observed. Instead, if the C3-iodine has been replaced by an aryl/alkyl group, the N2-alkyl protons will show an NOE to the C3-substituent .
Experimental Workflow
Step 1: Synthesis (Example Context)
-
Precursor: this compound.
-
Reaction: Alkylation with R-X (e.g., Methyl iodide) using Cs2CO3 in DMF.
-
Result: Mixture of N1-R and N2-R isomers (ratios vary by base/solvent).
Step 2: Sample Preparation
-
Dissolve 5-10 mg of purified compound in DMSO-d6 (preferred over CDCl3 for better resolution of exchangeable protons and solubility).
-
Ensure the sample is free of paramagnetic impurities (filter through celite if Pd catalyst was used).
Step 3: NMR Acquisition
-
Run standard 1H NMR (16 scans).
-
Run 2D NOESY (mixing time 300-500 ms).
-
Optional: Run 2D 1H-13C HMBC optimized for 8 Hz coupling constants.
Step 4: Data Interpretation (The Decision Matrix)
Use the following logic to interpret the NOESY spectrum:
-
Look for Cross-Peak A: Intersection of N-Alkyl protons and 7-Ethyl (CH2) protons.
-
Present? → Structure is N1-Isomer.
-
-
Look for Cross-Peak B: Intersection of N-Alkyl protons and C3-Substituent protons (if Iodo is replaced).
-
Present? → Structure is N2-Isomer.
-
-
If C3 is Iodine (No protons at C3):
-
N1-Isomer: Positive NOE to 7-Ethyl.
-
N2-Isomer:Silent NOE (No neighbors). Confirmation requires HMBC (Correlation of N-Alkyl protons to C3 carbon).
-
Part 4: Visualization of Signaling & Logic
Diagram 1: The Structural Validation Workflow
This diagram outlines the decision process for validating the synthesized compounds.
Caption: Operational workflow for distinguishing N1 vs. N2 regioisomers in 7-ethyl-indazole derivatives.
Diagram 2: The "7-Ethyl Handle" Mechanism
This diagram illustrates the spatial relationships that generate the diagnostic NOE signals.
Caption: Spatial proximity map showing why the 7-ethyl group acts as a definitive reporter for N1-substitution.
Part 5: Experimental Data & References
Expected NMR Data Summary
| Proton Environment | N1-Isomer (Typical Shift) | N2-Isomer (Typical Shift) | Diagnostic Correlation (NOESY) |
| N-CH2 (Alkyl) | δ 4.8 - 5.5 ppm | δ 4.5 - 5.2 ppm | N1: Cross-peak to C7-EthylN2: Cross-peak to C3-H (if present) |
| C3-H (if I removed) | δ 8.0 ppm | δ 8.3 - 8.5 ppm (Deshielded) | N2-Isomer shows NOE to N-Alkyl |
| C7-Ethyl (CH2) | δ 2.8 - 3.1 ppm | δ 2.8 - 3.1 ppm | N1: Cross-peak to N1-Alkyl |
References
-
Regioselectivity in Indazole Alkylation:
-
Mechanistic Insight (DFT & Experimental):
-
Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
-
Source: NIH / PubMed Central (2024).
-
URL:[Link]
-
-
General Synthesis of 3-Iodoindazoles:
-
Structural Characterization (HMBC/NOESY):
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 6. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 7-ethyl-3-iodo-1H-indazole: Personal Protective Equipment, Operational Plans, and Disposal
This guide provides essential safety and logistical information for the handling of 7-ethyl-3-iodo-1H-indazole. As a novel heterocyclic compound, its toxicological properties are not yet fully characterized.[1] Therefore, this document is built upon a foundation of risk mitigation, drawing from established safety protocols for analogous iodo- and indazole-containing molecules and general principles of laboratory safety. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.
Hazard Analysis: Understanding the Compound
This compound belongs to the indazole class of aromatic heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.[2] The presence of an iodine atom and an ethyl group on the indazole core introduces specific potential hazards that must be addressed.
-
Toxicological Uncertainty: As with many research chemicals, comprehensive toxicological data for this compound is unavailable.[1] Safety data sheets for structurally related compounds, such as 3-iodo-7-methyl-1H-indazole and other halogenated indazoles, consistently warn of potential harm if swallowed, inhaled, or in contact with skin, and note risks of skin, eye, and respiratory irritation.[3][4][5] Therefore, it is imperative to treat this compound as potentially highly toxic.
-
Halogen-Specific Risks: The iodo- group makes this an organoiodide. These compounds can be light-sensitive. More importantly, they are classified as halogenated organic waste, requiring specific disposal procedures to prevent environmental contamination.[6][7]
-
Physical Form: In its solid state, the compound poses an inhalation risk as a fine dust or powder.[1][8] When dissolved in solvents, the hazards of the solvent must be considered alongside the hazards of the solute.
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and the chemical. However, it should always be used in conjunction with engineering and administrative controls.
-
Engineering Controls: All handling of this compound, both solid and in solution, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][8]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.
-
Personal Protective Equipment (PPE): The last line of defense, detailed in the following sections.
Personal Protective Equipment (PPE) Protocols
The required level of PPE is dictated by the specific operation being performed. The following table summarizes the minimum requirements for each stage of handling.
| Operational Stage | Primary Hazard | Eyes/Face | Hand Protection | Body Protection | Respiratory | Specific Notes |
| Storage & Transport | Container integrity | Safety glasses | Nitrile gloves | Lab coat | Not required | Transport in a secondary, sealed, and labeled container. |
| Weighing Solid | Dust Inhalation, Skin Contact | Chemical safety goggles | Double-gloved (Nitrile) | Lab coat, closed-toe shoes | Fume hood is mandatory | Use anti-static weigh paper or a contained balance enclosure within the fume hood. |
| Handling Solutions | Splashes, Skin Contact | Chemical safety goggles, Face shield (for large volumes) | Impervious gloves (e.g., Butyl rubber or heavy-duty nitrile) over an inner nitrile glove[9] | Chemical-resistant apron over lab coat | Fume hood is mandatory | Ensure solvent compatibility with selected gloves. |
| Post-Reaction Workup | Splashes, Contact | Chemical safety goggles, Face shield | Impervious gloves (e.g., Butyl rubber) | Chemical-resistant apron over lab coat | Fume hood is mandatory | Be aware of potential reaction byproducts. |
| Spill Cleanup | High-level exposure | Chemical safety goggles, Face shield | Heavy-duty chemical resistant gloves (e.g., Butyl) | Chemical-resistant suit or apron | Fume hood or appropriate respirator if outside a hood | Refer to the spill response protocol below. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the task at hand.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Operational Protocols
Protocol 1: Weighing the Solid Compound
-
Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place an anti-static weigh boat or paper on the analytical balance inside the fume hood. Tare the balance.
-
Transfer: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Keep the container opening away from your breathing zone.
-
Closure: Immediately and securely close the main container.
-
Cleanup: Gently tap the spatula to remove any residual powder onto the weigh boat. Clean the spatula with a solvent-moistened wipe (e.g., ethanol), disposing of the wipe into the designated halogenated solid waste container.
-
Finalize: Record the weight and proceed with the experiment.
Protocol 2: Emergency Spill Response (Minor Spill <5g or <100mL in a Fume Hood)
-
Alert: Alert personnel in the immediate area.
-
Isolate: Ensure the fume hood continues to operate. Restrict access to the area.
-
PPE: If not already worn, don additional PPE including a face shield and chemical-resistant apron.
-
Contain:
-
Solid Spill: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.
-
Liquid Spill: Cover the spill with absorbent pads or sand, working from the outside in.
-
-
Collect: Carefully scoop the absorbed material using non-sparking tools into a clearly labeled container for halogenated waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department.
Spill Response Flowchart
Caption: Emergency response flowchart for a spill of this compound.
Disposal Plan: Managing Halogenated Waste
All materials contaminated with this compound must be disposed of as hazardous halogenated waste. Do not dispose of this chemical down the drain or in regular trash.[6][7]
-
Solid Waste: Includes contaminated gloves, weigh paper, absorbent materials, and any residual solid compound. Collect in a dedicated, sealed, and clearly labeled container for "Halogenated Solid Waste."
-
Liquid Waste: Includes reaction mixtures and solvent rinses. Collect in a dedicated, sealed, and clearly labeled container for "Halogenated Liquid Waste." Do not mix with non-halogenated waste streams.
-
Sharps: Contaminated needles or spatulas must be placed in a designated sharps container for hazardous waste.
Consult your institution's Environmental Health & Safety (EHS) department for specific collection and disposal procedures. Some institutions may offer programs for recycling iodine from waste streams, which should be explored.[10][11]
First Aid and Exposure
In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for this or a closely related compound available for emergency responders.
References
- Safety Data Sheet for 5-Chloro-3-iodo-1H-indazole. Available through various chemical suppliers. This document notes that the toxicological properties have not been thoroughly investigated and recommends avoiding contact with skin, eyes, and clothing.
-
Hazardous Substance Fact Sheet. New Jersey Department of Health. Provides general first aid procedures for chemical exposure, including flushing skin and eyes with water. Available at: [Link]
-
How to store / dispose of Iodine crystals? Reddit r/chemhelp. Discussion on the proper storage and disposal of iodine and iodide compounds, noting that iodine is hazardous waste. Available at: [Link]
-
Is Personal Protective Equipment Required When Working with Solvents? MicroCare. Recommends impervious gloves, splash goggles, and aprons for handling solvents. Available at: [Link]
-
Farm Chemical Safety: Personal Protective Equipment. Safework SA (YouTube). General guidance on PPE for chemical handling, including immediate removal of contaminated clothing. Available at: [Link]
-
3-Iodo-7-methyl-1H-indazole Compound Summary. PubChem, National Center for Biotechnology Information. Provides chemical and physical properties for a related compound. Available at: [Link]
-
Iodinated contrast media waste management in hospitals in central Norway. PubMed, National Library of Medicine. Discusses the recycling and disposal of iodinated compounds in a hospital setting. Available at: [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides. ACS Publications, The Journal of Organic Chemistry. Describes synthetic procedures involving halogenated indazoles. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. General laboratory techniques for handling sensitive reagents. Available at: [Link]
-
Disposal of Iodine. Case Western Reserve University, Environmental Health and Safety. Outlines procedures for disposing of iodine-containing materials as hazardous waste. Available at: [Link]
-
Indazole Synthesis Procedure. Organic Syntheses. Provides procedural details for working with indazole compounds. Available at: [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health (NIH). Highlights the use of halogenated indazoles as building blocks for pharmaceuticals. Available at: [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Nature. Details the synthesis of various halogenated indazoles. Available at: [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Research on the biological activity of indazole derivatives. Available at: [Link]
-
The Halogenation of Indazoles. ResearchGate. Shows reaction schemes for the halogenation of indazoles. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Review discussing the pharmacological significance of indazole derivatives. Available at: [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). General information on levels of PPE. Available at: [Link]
Sources
- 1. afgsci.com [afgsci.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. reddit.com [reddit.com]
- 7. case.edu [case.edu]
- 8. echemi.com [echemi.com]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. Iodinated contrast media waste management in hospitals in central Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gehealthcare.co.uk [gehealthcare.co.uk]
- 12. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
